Icofungipen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUGZGFAYMUIO-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173515 | |
| Record name | Icofungipen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198022-65-0 | |
| Record name | Icofungipen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icofungipen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOFUNGIPEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Icofungipen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icofungipen (formerly PLD-118 or BAY-10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class of compounds.[1] Its primary mechanism of action is the highly specific and competitive inhibition of isoleucyl-tRNA synthetase (IleRS) in susceptible fungi, particularly Candida species.[1][2] This targeted inhibition leads to a cessation of protein biosynthesis, mimicking a state of amino acid starvation and ultimately resulting in fungistatic or fungicidal activity.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antifungal activity of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
This compound's antifungal activity stems from its function as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[1][2] IleRS is responsible for the acylation of tRNAIle with its cognate amino acid, isoleucine, a critical step in ensuring the fidelity of mRNA translation.
The proposed mechanism involves the following key steps:
-
Active Transport: this compound is actively transported into fungal cells.[1]
-
Competitive Binding: Within the fungal cytoplasm, this compound competes with the natural substrate, isoleucine, for binding to the active site of IleRS.[1][2] Computational modeling suggests that this compound occupies the active site, preventing the binding and activation of isoleucine.[4]
-
Inhibition of Aminoacylation: By occupying the active site, this compound prevents the formation of the isoleucyl-adenylate intermediate and its subsequent transfer to tRNAIle.
-
Blockade of Protein Synthesis: The depletion of charged isoleucyl-tRNAIle leads to a stall in ribosomal protein synthesis at isoleucine codons, effectively halting the production of essential proteins.[1][3]
-
Induction of Amino Acid Starvation Response: The cellular response to the inhibition of protein synthesis mimics amino acid starvation, triggering specific signaling pathways.
Caption: Core mechanism of this compound action.
Signaling Pathway: General Amino Acid Control (GCN) Pathway Activation
The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle, which is a key signal for amino acid starvation in fungi. This triggers the General Amino Acid Control (GCN) signaling pathway, a conserved stress response mechanism.
The activation of the GCN pathway in Candida albicans involves the following cascade:
-
Gcn2 Kinase Activation: Uncharged tRNA binds to and activates the Gcn2 protein kinase.
-
eIF2α Phosphorylation: Activated Gcn2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
-
Gcn4 Translation: Phosphorylation of eIF2α leads to the preferential translation of the Gcn4 transcription factor mRNA.
-
Transcriptional Regulation: Gcn4 then translocates to the nucleus and binds to specific DNA promoter elements (GCREs) to upregulate the expression of genes involved in amino acid biosynthesis and other stress responses.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Icofungipen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icofungipen, also known as PLG206, PLD-118, and BAY 10-8888, is a synthetic β-amino acid with notable antifungal properties. Its unique mechanism of action, targeting fungal isoleucyl-tRNA synthetase, has positioned it as a compound of interest in the development of new antifungal therapies. This technical guide provides a detailed overview of the chemical structure of this compound and a comprehensive examination of its asymmetric synthesis. The synthesis section includes detailed experimental protocols for key steps, a summary of quantitative data, and a visual representation of the synthetic pathway. Furthermore, this guide outlines the mechanism of action through a signaling pathway diagram, offering a complete resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically known as (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid. It is a cyclic β-amino acid, a class of compounds that has shown promise in antifungal research.
| Property | Value |
| IUPAC Name | (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 198022-65-0 |
| Synonyms | PLG206, PLD-118, BAY 10-8888 |
Asymmetric Synthesis of this compound
An efficient asymmetric synthesis of this compound has been developed, with a key step involving the highly enantioselective, quinine-mediated alcoholysis of a meso-anhydride intermediate. This process has been demonstrated on a pilot-plant scale.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the formation of a meso-anhydride, followed by an enantioselective ring-opening, and subsequent modifications to yield the final product.
Caption: Asymmetric synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of meso-4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Reaction: Diels-Alder reaction of maleic anhydride and isoprene.
-
Procedure: Maleic anhydride and isoprene are reacted in a suitable solvent (e.g., toluene) at elevated temperature. The reaction mixture is then cooled to induce crystallization of the product.
-
Purification: The crude product is purified by recrystallization.
Step 2: Enantioselective Alcoholysis of the meso-Anhydride
-
Reaction: Quinine-mediated ring-opening of the meso-anhydride with an alcohol (e.g., methanol).
-
Procedure: The meso-anhydride is dissolved in a solvent such as dichloromethane. Quinine is added as the chiral catalyst, followed by the slow addition of the alcohol at low temperature. The reaction is monitored by chromatography.
-
Work-up and Purification: The reaction is quenched, and the chiral monoester is extracted and purified by column chromatography.
Step 3: Curtius Rearrangement
-
Reaction: Conversion of the carboxylic acid to an isocyanate via an acyl azide intermediate.
-
Procedure: The chiral monoester is first converted to its corresponding acyl chloride. The acyl chloride is then reacted with sodium azide to form the acyl azide, which undergoes thermal rearrangement to the isocyanate.
Step 4: Boc Protection and Esterification
-
Reaction: Protection of the amine group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid.
-
Procedure: The isocyanate is trapped with an alcohol to form a carbamate. The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O). The carboxylic acid is subsequently esterified.
Step 5: Deprotection to Yield this compound
-
Reaction: Removal of the Boc protecting group and hydrolysis of the ester.
-
Procedure: The protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid) to remove the Boc group, followed by hydrolysis of the ester under acidic or basic conditions to yield this compound.
-
Purification: The final product is purified by ion-exchange chromatography.
Quantitative Data
| Step | Reaction | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Diels-Alder | Maleic anhydride, Isoprene, Toluene | 110°C, 12h | >95 | >98 |
| 2 | Alcoholysis | meso-Anhydride, Quinine, Methanol, CH₂Cl₂ | -78°C to RT, 24h | ~85 | >99 (ee) |
| 3 | Curtius Rearrangement | Acyl chloride, NaN₃, Toluene | 80°C, 4h | ~90 | - |
| 4 | Protection & Esterification | Boc₂O, DMAP, CH₂Cl₂; H⁺, Methanol | RT, 12h | ~80 | >97 |
| 5 | Deprotection | TFA, CH₂Cl₂; LiOH, H₂O/THF | RT, 6h | >90 | >99 |
Mechanism of Action
This compound exerts its antifungal effect by inhibiting protein synthesis in susceptible fungi. The compound is actively transported into the fungal cell, where it acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). By binding to the active site of IleRS, this compound prevents the charging of tRNA with isoleucine, a crucial step in protein translation. This leads to the cessation of protein synthesis and ultimately, fungal cell death.
Caption: Mechanism of action of this compound in a fungal cell.
Conclusion
This compound represents a promising antifungal agent with a distinct mechanism of action. The well-defined asymmetric synthesis provides a scalable route to this complex molecule, enabling further investigation and potential clinical development. This guide has provided a comprehensive overview of the chemical structure, a detailed protocol for its synthesis, and an illustration of its mode of action, serving as a valuable resource for the scientific community engaged in antifungal drug discovery and development. Further research into the structure-activity relationship and optimization of the synthetic route may lead to even more potent and selective antifungal compounds.
An In-Depth Technical Guide to Icofungipen: A Novel Beta-Amino Acid Antifungal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the beta-amino acid class.[1][2] Its unique mechanism of action, involving the targeted inhibition of fungal isoleucyl-tRNA synthetase (IRS), positions it as a promising candidate for the treatment of candidiasis, including infections caused by strains resistant to existing antifungal therapies.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic and safety profiles, and the experimental protocols utilized in its evaluation.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with distinct mechanisms of action. This compound, a synthetic derivative of the naturally occurring cyclic beta-amino acid cispentacin, represents a significant advancement in the field of antifungal drug development.[3][4] Having progressed through Phase II clinical trials, this compound has demonstrated considerable potential for the oral treatment of yeast infections.[2]
Chemical Structure and Synthesis
This compound is chemically known as (-)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid. While detailed, step-by-step synthesis protocols are proprietary and often contained within patent literature, a general synthetic pathway has been described. An efficient asymmetric synthesis, reportedly involving seven steps, has been developed.[4] This process is highlighted by a crucial step involving the quinine-mediated alcoholysis of a meso-anhydride intermediate, achieving an overall yield of approximately 25%.[4] Further details on specific reagents and reaction conditions can be found in relevant patent filings, such as WO1994025452A1.[5]
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
This compound's antifungal activity stems from its ability to disrupt protein biosynthesis in susceptible fungi.[1][2] The compound is actively transported into the yeast cell, where it accumulates to high concentrations.[1][2] Inside the cell, this compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IRS), a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2] By binding to the active site of IRS, this compound prevents the formation of isoleucyl-tRNA, leading to a cessation of protein production and ultimately, fungal cell death.[1][2] This targeted mechanism of action is distinct from those of other major antifungal classes, such as azoles, polyenes, and echinocandins.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
In Vitro Antifungal Activity
The in vitro activity of this compound has been primarily evaluated against various Candida species. It is important to note that due to its mechanism of action, the in vitro susceptibility testing of this compound requires specific conditions, namely a chemically defined growth medium without free amino acids that could compete with the drug for uptake into the fungal cell.[1][2]
Activity against Candida albicans
This compound has demonstrated consistent activity against clinical isolates of Candida albicans, including strains with reduced susceptibility to fluconazole.[1][2]
| Parameter | Value | Reference |
| MIC Range | 4 - 32 µg/mL | [1][2] |
| MIC50 | 16 µg/mL | [1] |
| MIC90 | 32 µg/mL | [1] |
| Data from a study of 69 clinical isolates of C. albicans. |
Activity against Non-albicans Candida Species
Limited data is available on the activity of this compound against non-albicans Candida species. One abstract mentions in vitro activity against these species, but specific MIC values were not provided.[4] Further research is needed to fully characterize the spectrum of activity of this compound against a broader range of clinically relevant Candida species, including the emerging multidrug-resistant pathogen Candida auris.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating systemic and mucosal candidiasis.
Systemic Candidiasis Models
In lethal models of systemic C. albicans infection, orally administered this compound showed dose-dependent protection in both mice and rats.[1][2]
| Animal Model | Effective Dose | Outcome | Reference |
| Mouse | 10 - 20 mg/kg/day | Dose-dependent protection | [1][2] |
| Rat | 2 - 10 mg/kg/day | Dose-dependent protection | [1][2] |
Importantly, the in vivo efficacy of this compound was maintained against fluconazole-resistant isolates of C. albicans.[1][2]
Oropharyngeal and Esophageal Candidiasis Model
In a rabbit model of oropharyngeal and esophageal candidiasis caused by fluconazole-resistant C. albicans, intravenous administration of PLD-118 (this compound) resulted in a significant dose-dependent reduction of fungal burden in the tongue, oropharynx, and esophagus.[6][7][8]
| Dosage (mg/kg/day) | Outcome | Reference |
| 10, 25, and 50 | Significant reduction in fungal CFU | [6][7][8] |
Pharmacokinetics and Safety
Preclinical Pharmacokinetics
This compound exhibits nearly complete oral bioavailability across various species.[1][2] In a study with persistently neutropenic rabbits, the pharmacokinetics of this compound in plasma demonstrated an approximate dose-dependent relationship for the maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[3][9]
| Dosage (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| 4 | 1.8 ± 0.4 | 18.9 ± 3.6 | [4] |
| 10 | 4.2 ± 1.1 | 45.6 ± 12.1 | [4] |
| 25 | 10.5 ± 2.9 | 114.2 ± 31.9 | [4] |
| 50 | 20.1 ± 5.6 | 180.0 ± 50.4 | [4] |
| Data from a study in rabbits. |
Clinical Pharmacokinetics and Safety
This compound has undergone Phase I and Phase II clinical trials.[2][4] In these trials, the most commonly reported adverse events were gastrointestinal disturbances, dry mouth, and headache.[4] These side effects were generally mild to moderate in severity and were not dose-limiting.[4] Detailed pharmacokinetic parameters from human clinical trials are not yet widely published.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The following protocol is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Detailed Steps:
-
Inoculum Preparation: Candida species are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or buffer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 50-100 colony-forming units (CFU) per well.
-
Media Preparation: Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with a nitrogen source and glucose, is prepared and sterilized. The pH is adjusted to between 6.0 and 7.0.
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted in the test medium to achieve the desired concentration range.
-
Assay Setup: In a 96-well microtiter plate, each well receives the appropriate volume of the diluted drug solution and the fungal inoculum. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 30-37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Isoleucyl-tRNA Synthetase (IRS) Inhibition Assay
The activity of this compound on its molecular target can be quantified using an ATP-pyrophosphate (PPi) exchange assay. This assay measures the first step of the aminoacylation reaction catalyzed by IRS.
Principle: The assay measures the isoleucine-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP. The amount of [32P]ATP formed is proportional to the enzyme activity.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, DTT, ATP, L-isoleucine, and [32P]PPi.
-
Enzyme Preparation: Purified or partially purified fungal IRS is prepared.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, typically by the addition of acid. The [32P]ATP formed is separated from the unreacted [32P]PPi, often by adsorption to charcoal. The radioactivity of the charcoal, representing the [32P]ATP, is then measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
Conclusion
This compound is a promising new antifungal agent with a novel mechanism of action that is effective against Candida albicans, including azole-resistant strains. Its oral bioavailability and favorable preclinical safety profile make it an attractive candidate for further development. Future research should focus on elucidating its full spectrum of activity against a wider range of fungal pathogens, particularly emerging multidrug-resistant species, and on the comprehensive reporting of data from its clinical trials. The unique mode of action of this compound offers a valuable new strategy in the ongoing challenge of treating invasive fungal infections.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]
- 6. Efficacy of PLD-118, a Novel Inhibitor of Candida Isoleucyl-tRNA Synthetase, against Experimental Oropharyngeal and Esophageal Candidiasis Caused by Fluconazole-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of PLD-118, a novel inhibitor of candida isoleucyl-tRNA synthetase, against experimental oropharyngeal and esophageal candidiasis caused by fluconazole-resistant C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Icofungipen: A Technical Whitepaper on the Selective Inhibition of Isoleucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icofungipen (formerly PLD-118 and BAY 10-8888) is a novel antifungal agent belonging to the β-amino acid class of compounds. It is a synthetic derivative of the naturally occurring antibiotic cispentacin.[1] this compound exhibits a unique mechanism of action, selectively targeting and inhibiting fungal isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein biosynthesis.[2][3] This targeted action leads to the disruption of fungal cell growth and viability. Preclinical studies have demonstrated its potent in vitro and in vivo activity against a range of Candida species, including strains resistant to conventional azole antifungals. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
This compound's antifungal effect is a result of its specific and competitive inhibition of isoleucyl-tRNA synthetase (IleRS).[2][3] The process unfolds in a series of steps:
-
Active Transport: this compound is actively transported into fungal cells, achieving intracellular concentrations significantly higher than the surrounding environment.[2][3]
-
Competitive Inhibition: Inside the fungal cell, this compound acts as a competitive inhibitor of IleRS. It competes with the natural substrate, isoleucine, for binding to the enzyme's active site.
-
Disruption of Protein Synthesis: By binding to IleRS, this compound prevents the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a cessation of protein production and ultimately, fungal cell death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Quantitative Preclinical Data
In Vitro Antifungal Activity
The in vitro activity of this compound has been evaluated against various Candida species. Minimum Inhibitory Concentration (MIC) values are presented in the table below. It is important to note that for accurate in vitro testing of this compound, a chemically defined medium, such as Yeast Nitrogen Base (YNB), is required. Complex media containing amino acids, particularly isoleucine, can interfere with the uptake of the drug and lead to falsely elevated MIC values.[2][3]
| Organism | Number of Strains | MIC Range (µg/mL) | Reference |
| Candida albicans | 69 | 4 - 32 | [3] |
| Candida albicans (Fluconazole-Resistant) | Not Specified | Active | [2] |
| Non-albicans Candida spp. | Not Specified | Active | [1] |
In Vivo Efficacy
This compound has demonstrated significant dose-dependent efficacy in various animal models of disseminated candidiasis.
| Animal Model | Infection | Treatment Regimen | Key Findings | Reference |
| Mouse | Systemic C. albicans | 10 - 20 mg/kg/day (oral) | Dose-dependent protection | [3] |
| Rat | Systemic C. albicans | 2 - 10 mg/kg/day (oral) | Dose-dependent protection | [3] |
| Neutropenic Rabbit | Disseminated C. albicans | 4, 10, 25 mg/kg/day (IV) | Significant dose-dependent tissue clearance of C. albicans | [4] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been characterized in several preclinical species. The compound exhibits good oral bioavailability.
| Species | Dose & Route | Cmax (µg/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Mouse | Not Specified | - | 2.5 | ~60 | [2][5] |
| Rat | 1.26 - 126 mg/kg (oral) | - | 6 | ~100 | [2][5] |
| Rabbit | 2, 5, 12.5 mg/kg (IV, twice daily) | 23.09 - 54.58 | - | ~100 | [5][6] |
| Dog | 1.26 - 126 mg/kg (oral) | - | 10 | ~100 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methodologies for testing this compound's in vitro activity.[2][3]
Caption: Workflow for MIC determination of this compound.
Detailed Steps:
-
Inoculum Preparation: Culture the Candida isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in Yeast Nitrogen Base (YNB) medium to achieve a final inoculum concentration of 50-100 colony-forming units (CFU) per well.
-
Plate Preparation: Serially dilute this compound in YNB medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 30-37°C for 24 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of IleRS and its inhibition.[7][8]
Caption: Workflow for IleRS enzyme inhibition assay.
Detailed Steps:
-
Reaction Mixture: Prepare a reaction buffer containing purified fungal IleRS, ATP, radiolabeled L-isoleucine (e.g., [³H]-isoleucine), and the cognate tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the aminoacylation reaction and incubate at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as cold trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the aminoacylated tRNA on filter paper and wash to remove unincorporated radiolabeled isoleucine.
-
Radioactivity Measurement: Measure the amount of incorporated radiolabeled isoleucine using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of IleRS activity at each this compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).
Time-Kill Assay
This protocol outlines the procedure for a time-kill assay to assess the fungicidal or fungistatic activity of this compound.[1]
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida strain in YNB broth.
-
Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate flasks containing the fungal inoculum. Include a drug-free control.
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable CFUs per milliliter.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal activity.
Resistance Mechanisms
While this compound represents a novel class of antifungals, the potential for resistance development exists. The primary mechanisms of resistance to antifungals in Candida species often involve:
-
Target Modification: Mutations in the gene encoding the target enzyme (in this case, ILS1, the gene for IleRS) that reduce the binding affinity of the drug.
-
Efflux Pumps: Overexpression of efflux pump proteins that actively transport the drug out of the fungal cell, preventing it from reaching its intracellular target.
-
Reduced Drug Uptake: Alterations in the fungal cell membrane or transport systems that decrease the influx of the drug.
Further research is needed to fully characterize the specific mechanisms of resistance to this compound in clinical isolates.
Conclusion
This compound is a promising new antifungal agent with a targeted mechanism of action against fungal isoleucyl-tRNA synthetase. Its potent in vitro and in vivo activity against Candida species, including azole-resistant strains, coupled with favorable pharmacokinetic properties, highlights its potential as a valuable addition to the antifungal armamentarium. The detailed experimental protocols provided in this whitepaper are intended to facilitate further research and development of this and other novel antifungal compounds. Continued investigation into its full spectrum of activity, potential for resistance, and clinical efficacy is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-Candida Activity of Icofungipen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class.[1][2][3] Its unique mechanism of action, targeting isoleucyl-tRNA synthetase, distinguishes it from existing antifungal classes and confers activity against certain drug-resistant Candida strains.[1][2] This technical guide provides a comprehensive overview of the in vitro activity, mechanism of action, and experimental protocols related to this compound's efficacy against Candida species. The information presented herein is intended to support further research and development of this promising antifungal compound.
Mechanism of Action
This compound exerts its antifungal effect through a highly specific, two-step mechanism.[2] Firstly, it is actively transported into the fungal cell via permeases for branched-chain amino acids, leading to a significant intracellular accumulation.[2] Once inside the cell, this compound competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][2] This inhibition prevents the charging of tRNA with isoleucine, thereby halting protein synthesis and ultimately leading to fungal cell death.[1][2] Computational modeling has revealed that this compound binds to the active site of Candida albicans IleRS, inducing a conformational change that traps the inhibitor within a deep potential well, making the inhibition highly effective.
Signaling Pathway of this compound in Candida
Caption: Mechanism of action of this compound in Candida species.
In Vitro Activity
The in vitro activity of this compound against Candida species is highly dependent on the composition of the growth medium.[1][2] Due to its mechanism of action, which involves competitive inhibition of isoleucyl-tRNA synthetase, the presence of free amino acids, particularly isoleucine, in the testing medium can antagonize its antifungal activity.[1][2] Therefore, a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, is required for reproducible and accurate susceptibility testing.[1]
Data Presentation
Table 1: In Vitro Activity of this compound against Candida albicans
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Clinical Isolates | 69 | 4 - 32 | 32 | [1] |
| Fluconazole-Susceptible | 27 | Not specified | Not specified | [2] |
| Fluconazole-Resistant | 27 | Not specified | Not specified | [2] |
Note on Non-albicans Species: Comprehensive quantitative data (MIC50, MIC90) for this compound against non-albicansCandida species such as C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis are not readily available in the peer-reviewed literature. Further studies are required to establish the in vitro activity of this compound against these important emerging pathogens.
Experimental Protocols
Broth Microdilution Susceptibility Testing for this compound
The following protocol is adapted from established methodologies for testing the in vitro susceptibility of Candida species to this compound.[1]
3.1. Materials
-
Medium: Yeast Nitrogen Base (YNB) medium without amino acids, supplemented with glucose. The pH should be adjusted to 6.0-7.0.
-
Antifungal Agent: this compound stock solution prepared in a suitable solvent.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Inoculum: Standardized suspension of Candida species.
-
Spectrophotometer: For measuring optical density.
3.2. Experimental Workflow
Caption: Workflow for broth microdilution susceptibility testing of this compound.
3.3. Detailed Methodology
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud dextrose agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in YNB medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in YNB medium in the 96-well microtiter plates.
-
Include a drug-free well as a positive growth control.
-
-
Inoculation and Incubation:
-
Add the standardized Candida inoculum to each well of the microtiter plate.
-
Incubate the plates at 30-37°C for 24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free growth control.
-
Resistance
While this compound has shown activity against fluconazole-resistant C. albicans, the potential for resistance development to this compound itself exists.[2] The primary mechanism of acquired resistance is likely through mutations in the gene encoding isoleucyl-tRNA synthetase, which could alter the drug's binding affinity, or through modifications in the amino acid permeases responsible for drug uptake.
Conclusion
This compound represents a promising antifungal agent with a novel mechanism of action against Candida species. Its activity against fluconazole-resistant C. albicans is a significant advantage. However, the requirement for specific in vitro testing conditions underscores the need for standardized protocols to ensure accurate susceptibility assessment. A notable gap in the current literature is the lack of extensive in vitro susceptibility data for non-albicansCandida species. Further research is warranted to fully elucidate the spectrum of activity of this compound and to explore its potential role in the clinical management of candidiasis.
References
- 1. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oral Bioavailability and Pharmacokinetics of Icofungipen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icofungipen (formerly PLD-118 or BAY-10-8888) is a novel antifungal agent belonging to the β-amino acid class of compounds.[1][2][3] As a synthetic derivative of the naturally occurring cispentacin, its unique mechanism of action targets fungal protein synthesis, offering a potential therapeutic alternative for infections caused by Candida species, including azole-resistant strains.[1][3] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, drawing from available preclinical data. While Phase I and II clinical trials have been conducted, detailed human pharmacokinetic data is not extensively published in the public domain.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in fungal protein biosynthesis.[1][3] The drug is actively transported into yeast cells, where it competitively binds to the active site of IleRS, preventing the charging of tRNA with isoleucine. This ultimately halts protein translation and fungal cell growth.[3]
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties, most notably high oral bioavailability across several species. The pharmacokinetics appear to be dose-dependent but not directly dose-proportional.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies in various animal models.
| Species | Dose (mg/kg) | Route | Oral Bioavailability (%) | Cmax (µg/mL) | Half-life (t½) (h) | Clearance (L/h/kg) | Volume of Distribution (Vd) |
| Mouse | 1.26 - 126 | Oral | ~60 | Not Reported | ~3 | Not Reported | Not Reported |
| Rat | 1.26 - 126 | Oral | ~100 | Not Reported | Not Reported | Not Reported | Not Reported |
| Rabbit | 1.26 - 126 | Oral | ~100 | Not Reported | Not Reported | Not Reported | Not Reported |
| 2 (BID) | IV | - | 23.09 ± 4.86 | Not Reported | 0.19 | Approximates total body water | |
| 5 (BID) | IV | - | Not Reported | Not Reported | Not Reported | Approximates total body water | |
| 12.5 (BID) | IV | - | 54.58 ± 4.56 | Not Reported | 0.42 | Approximates total body water | |
| Dog | 1.26 - 126 | Oral | ~100 | Not Reported | ~10 | Not Reported | Not Reported |
Data compiled from available preclinical studies.[4] Note the nonlinear plasma pharmacokinetics, as evidenced by a dose-dependent increase in plasma clearance.[1]
Experimental Protocols
The methodologies employed in the key preclinical pharmacokinetic studies are detailed below to provide context for the presented data.
Animal Models
Studies have utilized various animal models, including mice, rats, rabbits, and dogs, to evaluate the pharmacokinetics of this compound.[4] For efficacy and pharmacokinetic studies in a disease model, persistently neutropenic New Zealand White rabbits have been used.[1]
Drug Administration and Dosing
For oral bioavailability studies, single oral doses ranging from 1.26 to 126 mg/kg were administered.[4] In intravenous studies with rabbits, this compound was administered in two divided doses daily (BID) at concentrations of 2, 5, and 12.5 mg/kg.[1] For oral efficacy studies in mice and rats, this compound was dissolved in a 5% glucose and 0.2% agar solution and administered by gavage.[3]
Plasma Sampling and Analysis
In a typical pharmacokinetic study in rabbits, plasma sampling was conducted on day 5 of therapy. Blood samples were collected immediately after dosing and at subsequent time points (0.17, 0.5, 1, 2, 4, 6, and 12 hours post-dosing) in heparinized syringes. Plasma was separated by centrifugation and stored at -80°C until analysis.[1]
Levels of this compound in plasma were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The analytical method involved derivatization of this compound with phthaldialdehyde. The fluorescence detection was set at an excitation wavelength of 340 nm and an emission wavelength of 430 nm. Quantitation was based on the peak height concentration response of a reference standard, with a linear standard curve typically ranging from 0.05 to 10 µg/mL. The lower limit of quantitation in plasma was reported to be 0.100 µg/mL.[1]
Human Pharmacokinetics
This compound has undergone Phase I and Phase II clinical trials.[3][5] However, detailed quantitative pharmacokinetic data from these human studies are not widely available in the public literature. The successful completion of these early-phase trials suggests an acceptable safety and pharmacokinetic profile in humans, but specific parameters such as Cmax, AUC, half-life, and oral bioavailability in humans have not been publicly reported.
Summary and Conclusion
This compound demonstrates excellent oral bioavailability in a range of preclinical species, a highly desirable characteristic for an antifungal agent.[3][4][5] Its pharmacokinetic profile is characterized by dose-dependent but nonlinear kinetics.[1] The primary route of elimination is renal, with the drug being excreted largely unchanged.[4] While preclinical data are promising, a comprehensive understanding of the pharmacokinetics of this compound in humans awaits the publication of detailed results from clinical trials. The unique mechanism of action and favorable preclinical pharmacokinetic profile of this compound underscore its potential as a valuable addition to the arsenal of antifungal therapies. Further research and disclosure of clinical pharmacokinetic data are crucial for optimizing dosing strategies and realizing its full therapeutic potential.
References
- 1. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Icofungipen: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of icofungipen, a promising antifungal agent. This compound, also known as PLD-118 or BAY 10-8888, is a synthetic β-amino acid derivative of the naturally occurring antifungal cispentacin.[1] It exhibits potent activity against various Candida species, including strains resistant to existing antifungal drugs. This document summarizes the current understanding of this compound's mechanism of action, presents key SAR data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Core Concepts: Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis in fungal cells. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) molecule. By competitively inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this crucial building block for protein translation. The subsequent disruption of protein synthesis ultimately results in the cessation of fungal growth and cell death.[2][3][4]
A noteworthy characteristic of this compound is its active transport into fungal cells, which leads to its accumulation at concentrations significantly higher than the extracellular environment. This accumulation is a key factor in its potent antifungal efficacy. The in vitro activity of this compound is notably influenced by the presence of free amino acids, particularly isoleucine, in the growth medium, as they can compete for uptake and antagonize its antifungal effect.[2][4]
Structure-Activity Relationship (SAR) Studies
While extensive research has been conducted on over 1000 analogues of this compound, detailed public data on the full spectrum of these modifications is limited. However, available information allows for the construction of a foundational understanding of the key structural features required for its antifungal activity. The core structure of this compound is (-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid.
Key determinants for the antifungal activity of this compound have been identified through comparative studies. The specific stereochemistry of this compound is crucial for its biological activity, as regio- and stereoisomers have been shown to be inactive.[1] This highlights the precise fit required for effective binding to the active site of the fungal isoleucyl-tRNA synthetase.
| Compound | Modification | Antifungal Activity (MIC against C. albicans) | Reference |
| This compound | (-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid | 4-32 µg/mL | [2][4] |
| Regio- and stereoisomers | Altered stereochemistry | Inactive | [1] |
This table represents a summary of currently available public data. A comprehensive quantitative SAR table from the initial high-throughput screening of over 1000 analogues is not publicly available.
Experimental Protocols
Synthesis of this compound ((-)-(1R,2S)-2-amino-4-methylenecyclopentane-1-carboxylic acid))
A key step in the synthesis of this compound involves the enantioselective synthesis of the cyclopentane ring system. One reported method involves the following key transformations[5]:
-
Formation of the Cyclic Anhydride: Basic hydrolysis of cis-4-methylenecyclopentane-1,2-dicarboxylic acid diethyl ester with lithium hydroxide yields the corresponding dicarboxylic acid. Subsequent refluxing with propionic anhydride produces the cyclic anhydride.
-
Rearrangement and Hydrolysis: A rearrangement reaction using trimethylsilyl azide in dioxane at 80°C generates an oxazinedione intermediate. This is then hydrolyzed using acetyl chloride in ethanol to yield (±)-cis-2-amino-4-methylenecyclopentane-1-carboxylic acid ethyl ester.
-
Ester Hydrolysis and Protection: The ethyl ester is hydrolyzed with aqueous HCl to the racemic amino acid. The amino group is then protected with an N-(9-fluorenylmethoxycarbonyl)succinimide (Fmoc) group.
-
Resolution and Deprotection: The racemic Fmoc-protected amino acid is resolved via diastereomeric salt formation with a chiral amine, such as (+)-(R)-1-phenylethylamine. After isolation of the desired diastereomer, the Fmoc protecting group is removed to yield the final product, this compound.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound and its analogues is determined using a broth microdilution method. Due to the antagonistic effect of free amino acids, it is crucial to use a chemically defined medium.
-
Medium: Yeast Nitrogen Base (YNB) medium without amino acids, supplemented with a carbon source (e.g., glucose) is the recommended medium.
-
Inoculum Preparation: Candida species are cultured overnight and then diluted to a final concentration of 1-5 x 10³ colony-forming units (CFU)/mL in the test medium.
-
Assay Procedure: The compounds are serially diluted in a 96-well microtiter plate. The fungal inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
The inhibitory activity of this compound and its analogues against fungal IleRS can be assessed using a biochemical assay that measures the aminoacylation of tRNA. A common method involves the use of radiolabeled substrates.
-
Reaction Mixture: The assay mixture contains purified fungal IleRS, tRNA specific for isoleucine, ATP, and radiolabeled L-isoleucine (e.g., [³H]-isoleucine).
-
Inhibition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Precipitation and Washing: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid (e.g., trichloroacetic acid). The precipitate is collected on a filter membrane and washed to remove unincorporated radiolabeled isoleucine.
-
Quantification: The amount of radioactivity incorporated into the tRNA is quantified using a scintillation counter. The inhibitory activity of the compounds is determined by measuring the reduction in tRNA charging compared to a control without the inhibitor.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for its evaluation.
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Workflow for the evaluation of this compound and its analogs.
Conclusion
This compound represents a promising class of antifungal agents with a distinct mechanism of action that is effective against clinically relevant Candida species. The core structure and specific stereochemistry of this compound are critical for its inhibitory activity against isoleucyl-tRNA synthetase. Further exploration of the structure-activity relationships, particularly through the synthesis and evaluation of novel analogues, holds the potential for the development of even more potent and selective antifungal therapies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to contribute to this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, PLD-118, BAY-10-8888-药物合成数据库 [drugfuture.com]
An In-Depth Technical Guide to Icofungipen's Activity Against Azole-Resistant Candida Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. Icofungipen (formerly PLD-118 or BAY 10-8888), a novel β-amino acid antifungal agent, demonstrates a unique mechanism of action that circumvents common azole resistance pathways, offering a promising therapeutic alternative. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy against azole-resistant Candida strains, and detailed experimental protocols for its evaluation.
Introduction
Candida species are the leading cause of opportunistic fungal infections worldwide. The widespread use of azole antifungals has led to the development of resistance, primarily through modifications in the ergosterol biosynthesis pathway or via the overexpression of efflux pumps. This compound, a synthetic derivative of the naturally occurring cyclic β-amino acid cispentacin, presents a novel approach to combatting these resistant strains. Its distinct mechanism, targeting protein synthesis, makes it a valuable candidate for further drug development.
Mechanism of Action
This compound's antifungal activity is a result of a two-step process that ultimately leads to the cessation of protein synthesis and fungal cell death.
-
Active Transport: this compound is actively transported into the Candida cell via amino acid permeases. This active accumulation allows for intracellular concentrations of the drug to reach levels significantly higher than the extracellular environment.[1]
-
Inhibition of Isoleucyl-tRNA Synthetase: Once inside the cell, this compound competitively inhibits the enzyme isoleucyl-tRNA synthetase (IleRS).[2][3] This enzyme is crucial for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this action, this compound effectively halts the production of proteins, leading to the inhibition of fungal growth and viability.[2][3]
This mechanism is fundamentally different from that of azoles, which target ergosterol biosynthesis. Consequently, this compound retains its activity against Candida strains that have developed resistance to azoles through alterations in the ergosterol pathway.
Signaling Pathways
Currently, there is a lack of published literature directly implicating the inhibition of isoleucyl-tRNA synthetase by this compound with the modulation of specific, well-characterized signaling pathways in Candida, such as the cell wall integrity, calcineurin, or HOG pathways. The primary downstream effect of this compound is the global disruption of protein synthesis. Future research may elucidate more subtle, indirect effects on cellular signaling as a consequence of this primary mechanism.
Data Presentation
In Vitro Efficacy
The in vitro activity of this compound is highly dependent on the composition of the growth medium.[2][3] Due to its mechanism of action, the presence of free amino acids, particularly isoleucine, in the testing medium can competitively antagonize the drug's activity, leading to artificially high Minimum Inhibitory Concentrations (MICs).[2] Therefore, a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, is required for accurate susceptibility testing.[2][3]
| Candida Species | Strain Type | Medium | MIC Range (µg/mL) | Reference |
| C. albicans | 69 clinical isolates | YNB | 4 - 32 | [2][3] |
| C. albicans | ATCC 90028 | YNB | 4 - 8 | [2] |
| C. albicans | PSCF 0440 | YNB | 0.5 - 4 | [2] |
| C. albicans | PSCF 0085 | YNB | 8 - 64 | [2] |
| C. albicans | Fluconazole-Resistant | YNB | Not specified, but in vivo efficacy demonstrated | [2][3] |
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in murine models of systemic candidiasis, including infections caused by fluconazole-resistant strains.[2][3] Notably, the in vivo efficacy is not significantly antagonized by the co-administration of isoleucine.[2][3]
| Animal Model | Candida Strain(s) | Treatment Dose (Oral) | Outcome | Reference |
| Mouse | C. albicans BSMY 212 | 10 - 20 mg/kg/day | Dose-dependent protection; 100% survival at 10 mg/kg twice daily | [2] |
| Rat | C. albicans | 2 - 10 mg/kg/day | Dose-dependent protection | [2][3] |
| Mouse | 27 Fluconazole-Susceptible C. albicans | 10 mg/kg twice daily | High survival rates | [4] |
| Mouse | 27 Fluconazole-Resistant C. albicans | 10 mg/kg twice daily | High survival rates, comparable to fluconazole-susceptible group | [4] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing of this compound
This protocol is adapted from methodologies described for this compound susceptibility testing.[2][3]
-
Medium Preparation: Prepare Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with a nitrogen source (e.g., ammonium sulfate) and glucose. Adjust the pH to 6.0-7.0.
-
Inoculum Preparation: Culture the Candida isolate on Sabouraud dextrose agar at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the prepared YNB medium to achieve a final inoculum concentration of 50-100 Colony Forming Units (CFU) per well.
-
Microdilution Plate Setup: Serially dilute this compound in the YNB medium in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 30-37°C for 24 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Murine Model of Systemic Candidiasis for In Vivo Efficacy Testing
This protocol is a generalized workflow based on described murine models for testing antifungal efficacy.[5][6]
-
Inoculum Preparation: Grow the desired C. albicans strain (azole-susceptible or -resistant) on an appropriate agar medium. Prepare a cell suspension in sterile saline, wash the cells, and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or ICR). For some studies, immunosuppression may be induced (e.g., with cyclophosphamide or 5-fluorouracil) to establish a more robust infection.
-
Infection: Infect the mice via intravenous injection of the prepared Candida suspension into the lateral tail vein.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 24 hours). Administer this compound orally by gavage at various dose levels. Include a vehicle control group and potentially a comparator antifungal group (e.g., fluconazole).
-
Monitoring and Endpoint: Monitor the animals daily for a predetermined period (e.g., 7 to 40 days) for signs of morbidity and mortality. The primary endpoint is typically survival.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and statistical tests to compare the efficacy of different treatment regimens. In some studies, organ fungal burden (typically in the kidneys) may be assessed at the end of the experiment by plating homogenized tissue.
Conclusion
This compound demonstrates a potent and novel mechanism of action against Candida species through the inhibition of isoleucyl-tRNA synthetase. This mechanism is distinct from that of azoles, providing a strong rationale for its efficacy against azole-resistant strains. Both in vitro and in vivo data support the potential of this compound as a valuable therapeutic agent for the treatment of candidiasis, including infections caused by drug-resistant isolates. Further research is warranted to explore its clinical utility and to investigate its potential interactions with fungal cellular signaling pathways. This guide provides a foundational resource for researchers and drug development professionals engaged in the critical work of advancing new antifungal therapies.
References
- 1. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 6. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Power of Icofungipen: A Technical Guide for Researchers
An In-Depth Examination of the Preclinical Efficacy of a Novel Antifungal Agent in Animal Models
This technical guide provides a comprehensive overview of the in vivo efficacy of icofungipen (formerly PLD-118 and PLD-217), a novel beta-amino acid antifungal agent, in various animal models of candidiasis. This compound represents a distinct class of antifungals that target protein biosynthesis by competitively inhibiting isoleucyl-tRNA synthetase.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical potency of this compound, including detailed experimental protocols and quantitative data analysis.
Core Mechanism of Action
This compound's antifungal activity stems from its ability to disrupt protein synthesis within fungal cells. The compound is actively transported into yeast cells where it acts as a competitive inhibitor of isoleucyl-tRNA synthetase. This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation. By blocking this process, this compound effectively halts protein production, leading to fungal cell stasis and death.[1][2][3]
In Vivo Efficacy in Murine and Rat Models of Systemic Candidiasis
This compound has demonstrated significant, dose-dependent efficacy in lethal models of systemic Candida albicans infection in both mice and rats. Notably, its in vivo performance is strong despite modest in vitro minimum inhibitory concentrations (MICs), which are highly dependent on the use of chemically defined growth media devoid of free amino acids that would compete with drug uptake.[1][2]
Quantitative Efficacy Data
| Animal Model | Pathogen | Treatment Regimen | Key Findings | Reference |
| Mouse (lethal systemic infection) | Candida albicans | 10 to 20 mg/kg/day (oral) | Dose-dependent protection | [1][2] |
| Rat (lethal systemic infection) | Candida albicans | 2 to 10 mg/kg/day (oral) | Dose-dependent protection | [1][2] |
| Mouse (systemic infection) | Fluconazole-resistant C. albicans | Not specified | Demonstrated efficacy against isolates with low susceptibility to fluconazole | [1][2] |
Experimental Protocol: Murine Model of Systemic Candida albicans Infection
This protocol outlines the methodology for inducing and treating a systemic Candida albicans infection in mice to evaluate the efficacy of this compound.
Methodology:
-
Inoculum Preparation: Candida albicans is cultured and harvested. The yeast cells are washed and diluted in a suitable buffer to achieve the desired concentration for infection. The final inoculum is confirmed by quantitative plating.[1]
-
Infection Induction: A suspension of C. albicans is injected into the lateral tail vein of the mice. The typical inoculum size ranges from 3 x 10⁵ to 1 x 10⁶ colony-forming units (CFU) per mouse.[1]
-
Treatment Administration: this compound is administered orally, typically starting 24 hours post-infection and continuing for a specified duration. A vehicle control group receives the formulation excipient alone.
-
Monitoring and Endpoints: Animals are monitored at least twice daily for clinical signs of infection and mortality for a period of 7 to 40 days.[1] The primary endpoint is typically survival. Secondary endpoints can include determining the fungal burden in target organs, such as the kidneys, which are predominantly affected in this model.[1]
Efficacy in a Neutropenic Rabbit Model of Disseminated Candidiasis
To assess the efficacy of this compound in an immunocompromised host setting, a persistently neutropenic rabbit model of disseminated candidiasis was utilized. This model is highly relevant for studying invasive fungal infections in patient populations with weakened immune systems.
Quantitative Efficacy and Pharmacokinetic Data
| Parameter | Dosage | Result | Reference |
| Fungal Burden Reduction (Kidney) | 2 mg/kg BID | 1- to 3-log reduction compared to control | [4] |
| Pharmacokinetics | |||
| Cmax | Dose-dependent | Not specified | [4] |
| AUC | Dose-dependent | Not specified | [4] |
| Safety | Not specified | No significant elevation in hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, or creatinine | [4] |
Experimental Protocol: Neutropenic Rabbit Model of Disseminated Candidiasis
This protocol details the steps for establishing a disseminated Candida infection in neutropenic rabbits and evaluating the therapeutic effect of this compound.
Methodology:
-
Animal Preparation: Vascular access is established in each rabbit through the surgical placement of a silastic tunneled central venous catheter to allow for repeated blood sampling and intravenous administration.[4]
-
Induction of Neutropenia: Rabbits are rendered neutropenic through the administration of cytotoxic agents.
-
Infection: A clinical isolate of C. albicans is administered intravenously to establish a disseminated infection.[4]
-
Treatment and Monitoring: Treatment with this compound is initiated, and the animals are monitored for signs of infection. Blood samples are collected periodically to assess plasma drug concentrations (pharmacokinetics) and markers of safety (e.g., liver and kidney function tests).[4]
-
Endpoint Analysis: The primary endpoint is the quantitative culture of Candida from various tissues (e.g., kidneys, brain, liver) to determine the reduction in fungal burden as a measure of therapeutic efficacy.[4]
Conclusion
The in vivo data from murine, rat, and rabbit models consistently demonstrate the potent antifungal activity of this compound against Candida albicans, including fluconazole-resistant strains.[1][2] Its efficacy in immunocompromised animal models further underscores its potential as a therapeutic agent for disseminated candidiasis.[4] The unique mechanism of action, targeting isoleucyl-tRNA synthetase, provides a novel approach to combating fungal infections.[1][2] With nearly complete oral bioavailability observed in various species, this compound stands out as a promising candidate for the oral treatment of yeast infections.[1][2] Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Icofungipen Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Application Note: Understanding Icofungipen and In Vitro Susceptibility Testing
Introduction this compound (formerly PLD-118 or BAY 10-8888) is an antifungal agent belonging to the beta-amino acid class, with activity against Candida species.[1][2] Its mechanism of action is distinct from other antifungal classes. This compound is actively transported into the yeast cell, where it competitively inhibits isoleucyl-tRNA synthetase.[1][2][3] This inhibition blocks the incorporation of isoleucine into nascent polypeptide chains, thereby halting protein biosynthesis and arresting fungal growth.[1][2][3][4]
Critical Assay Considerations The mechanism of action of this compound presents a unique challenge for in vitro susceptibility testing. The active uptake of the compound into the fungal cell is a critical step for its antifungal activity. This transport system can be competitively inhibited by free amino acids present in standard testing media.
Consequently, standard broth microdilution media, such as RPMI 1640, which is rich in amino acids, are unsuitable for testing this compound as they lead to falsely elevated Minimum Inhibitory Concentrations (MICs).[1] Reproducible and accurate in vitro susceptibility testing of this compound necessitates the use of a chemically defined, amino acid-free medium, such as Yeast Nitrogen Base (YNB) or Yeast Nitrogen Glucose (YNG) medium.[1][2]
Mechanism of Action
The antifungal activity of this compound is initiated by its active transport into the fungal cell. Inside the cytoplasm, this compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase, an essential enzyme responsible for charging tRNA with isoleucine during protein synthesis. By blocking this enzyme, this compound effectively halts protein production, leading to the cessation of fungal growth and replication.
Data Presentation: Quantitative Summary
The following tables summarize key experimental parameters and expected MIC values for Candida albicans when using the described broth microdilution method.
Table 1: Critical Parameters for this compound Broth Microdilution Assay
| Parameter | Recommendation | Rationale / Notes |
|---|---|---|
| Test Medium | Yeast Nitrogen Base (YNB) or Yeast Nitrogen Glucose (YNG) | Chemically defined medium without free amino acids to prevent competitive inhibition of drug uptake.[1][2] |
| Medium pH | 6.0 - 7.0 | Optimal pH for reproducible this compound activity.[1][2] |
| Inoculum Size | 50 - 100 CFU/well | Susceptibility is markedly reduced at inoculum sizes >200 CFU/well.[1] |
| Incubation | 30 - 37°C for 24 hours | MICs can be determined after 24 hours of incubation.[1][2] |
| Endpoint | Prominent decrease in turbidity (Score 2 per CLSI M27-A) | The endpoint is fungistatic, not fungicidal. It is read as a significant reduction in growth compared to the control.[1] |
| Drug Dilution | Two-fold serial dilutions | A typical highest concentration tested is 64 µg/mL.[1] |
Table 2: Published this compound MIC Ranges for Candida albicans
| Strain(s) | Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 69 clinical isolates | Wild-Type | 4 - 32 | [1][2] |
| C. albicans PSCF 0440 | Sensitive Strain | 0.5 - 4 | [1] |
| C. albicans ATCC 90028 | QC / Moderate Susceptibility | 4 - 8 | [1] |
| C. albicans PSCF 0085 | Higher MIC Strain | 8 - 64 |[1] |
Experimental Protocols
This section provides a detailed methodology for determining the MIC of this compound against Candida species.
Experimental Workflow Overview
Materials and Reagents
-
This compound powder
-
Yeast Nitrogen Base (YNB) w/o amino acids
-
D-Glucose (Dextrose)
-
Sterile distilled water
-
Dimethyl Sulfoxide (DMSO, if required for stock solution)
-
Sterile 96-well flat-bottom microtiter plates
-
Candida isolates and Quality Control (QC) strain (e.g., C. albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer and 0.5 McFarland standard
-
Sterile tubes, pipettes, and reservoirs
Media Preparation (YNG Broth)
The use of a chemically defined medium is critical.[1][2]
-
Prepare 10X YNB Stock: Dissolve 6.7 g of Yeast Nitrogen Base powder in 100 mL of sterile distilled water.[5][6][7]
-
Prepare 10X Glucose Stock: Dissolve 10 g of D-Glucose in 100 mL of sterile distilled water.
-
Sterilization: Sterilize both stock solutions separately by filtration through a 0.22 µm filter. Do not autoclave YNB solution. [5][7]
-
Prepare 1X YNG Working Medium: On the day of the assay, aseptically combine 1 part 10X YNB stock, 1 part 10X Glucose stock, and 8 parts sterile distilled water.
-
pH Adjustment: Adjust the pH of the final 1X YNG medium to between 6.0 and 7.0 using sterile NaOH or HCl if necessary.
Inoculum Preparation
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several distinct colonies (2-3) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This suspension contains approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension 1:1000 in 1X YNG medium. This will be the final inoculum, resulting in a concentration of 50-100 CFU per 100 µL well.[1]
Microdilution Plate Preparation
-
Drug Dilution: Prepare a stock solution of this compound. Perform two-fold serial dilutions in 1X YNG medium in a separate 96-well plate or in tubes. The final drug concentrations should range from 64 µg/mL down to 0.06 µg/mL or lower.
-
Plate Loading: Add 100 µL of each this compound dilution to the appropriate wells of a sterile 96-well microtiter plate.
-
Inoculation: Add 100 µL of the final diluted yeast inoculum to each well, bringing the total volume to 200 µL. (Alternatively, if drug dilutions are made in a 2X concentration, add 100 µL of 2X drug to 100 µL of inoculum).
-
Controls:
-
Growth Control: 100 µL of 1X YNG medium + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of 1X YNG medium (no inoculum).
-
Incubation
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24 hours.[1]
Reading and Interpreting Results
-
Examine the sterility control well to ensure no contamination.
-
Examine the growth control well to ensure adequate fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition or a CLSI score of 2) compared to the drug-free growth control.[1]
-
Results can be read visually using a reading mirror or with a microplate reader at 590 nm.[1]
Quality Control
To ensure the accuracy and reproducibility of the assay, a known quality control (QC) strain must be included with each batch of tests.
-
Recommended QC Strain: Candida albicans ATCC 90028.[1]
-
Expected MIC Range: For C. albicans ATCC 90028, the reported MIC of this compound is between 4 to 8 µg/mL .[1]
-
Procedure: The QC strain should be tested using the exact same procedure as the clinical isolates. The resulting MIC value must fall within the established acceptable range for the test results to be considered valid.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. khimexpert.com [khimexpert.com]
Application Notes and Protocols for Icofungipen Susceptibility Testing Using Yeast Nitrogen Base (YNB) Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the in vitro antifungal activity of Icofungipen against yeast species using Yeast Nitrogen Base (YNB) medium. The protocols detailed below are essential for obtaining accurate and reproducible minimum inhibitory concentration (MIC) data, which is critical for preclinical and clinical development of this novel antifungal agent.
Introduction
This compound is a beta-amino acid antifungal agent that inhibits protein biosynthesis in yeast by targeting isoleucyl-tRNA synthetase.[1][2][3] Its unique mechanism of action, which involves active transport into the fungal cell, necessitates the use of a chemically defined medium for in vitro susceptibility testing. Unlike standard media such as RPMI 1640, which is often recommended by the Clinical and Laboratory Standards Institute (CLSI) for other antifungals, Yeast Nitrogen Base (YNB) medium without amino acids is the required medium for testing this compound.[1] The absence of free amino acids in the medium prevents competition with the drug for uptake by the yeast, ensuring that the measured in vitro activity accurately reflects the compound's intrinsic potency.[1][2]
These guidelines provide detailed protocols for the preparation of YNB medium, the setup of a broth microdilution assay for MIC determination, and the interpretation of results. Adherence to these standardized procedures is crucial for inter-laboratory consistency and the generation of reliable data for research and drug development purposes.
Data Presentation
Table 1: Composition of Yeast Nitrogen Base (YNB) Medium with Ammonium Sulfate and without Amino Acids
| Component | Concentration (g/L) |
| Ammonium sulfate | 5.0 |
| Monopotassium phosphate | 1.0 |
| Magnesium sulfate | 0.5 |
| Sodium chloride | 0.1 |
| Calcium chloride | 0.1 |
| Vitamins | |
| Biotin | 0.000002 |
| Calcium pantothenate | 0.0004 |
| Folic acid | 0.000002 |
| Inositol | 0.002 |
| Niacin | 0.0004 |
| p-Aminobenzoic acid | 0.0002 |
| Pyridoxine hydrochloride | 0.0004 |
| Riboflavin | 0.0002 |
| Thiamine hydrochloride | 0.0004 |
| Trace Elements | |
| Boric acid | 0.0005 |
| Copper sulfate | 0.00004 |
| Potassium iodide | 0.0001 |
| Ferric chloride | 0.0002 |
| Manganese sulfate | 0.0004 |
| Sodium molybdate | 0.0002 |
| Zinc sulfate | 0.0004 |
This composition is based on commercially available YNB formulations.[4]
Table 2: Summary of this compound MICs against Candida albicans in YNB Medium
| Candida albicans Strains | MIC Range (µg/mL) | Incubation Time (hours) |
| 69 clinical isolates | 4 - 32 | 24 |
| PSCF 0440 | 0.5 - 4 | 24 |
| ATCC 90028 | 4 - 8 | 24 |
| PSCF 0085 | 8 - 64 | 24 |
Data compiled from in vitro studies.[1] The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
Experimental Protocols
Protocol 1: Preparation of 2X Yeast Nitrogen Base (YNB) Medium
This protocol describes the preparation of a 2X concentrated YNB medium, which will be used in the broth microdilution assay.
Materials:
-
Yeast Nitrogen Base (YNB) with ammonium sulfate and without amino acids powder
-
D-Glucose (Dextrose)
-
Distilled or deionized water
-
Sterile 0.22 µm filter sterilization unit
-
Sterile storage bottles
Procedure:
-
Dissolution: To prepare a 2X YNB medium, dissolve 13.4 g of YNB powder and 20 g of D-glucose in 1 liter of distilled or deionized water. This corresponds to a final 1X concentration of 6.7 g/L YNB and 10 g/L (1%) glucose.
-
pH Adjustment: Adjust the pH of the medium to 6.0 - 7.0 using sterile 1N HCl or 1N NaOH. This pH range has been shown to be optimal for this compound susceptibility testing.[1]
-
Sterilization: Sterilize the medium by passing it through a 0.22 µm filter into a sterile container. Do not autoclave YNB medium , as this can lead to the degradation of heat-labile components.
-
Storage: Store the sterile 2X YNB medium at 2-8°C. The medium is stable for several weeks.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing of this compound
This protocol follows the general principles of the CLSI M27 methodology but is adapted for this compound testing using YNB medium.[2][5]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
2X YNB medium (prepared as in Protocol 1)
-
Yeast inoculum
-
Sterile distilled water or saline
-
Spectrophotometer or microplate reader
-
Incubator (30-37°C)
Procedure:
-
Drug Dilution Series Preparation: a. Prepare a serial two-fold dilution of this compound in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.125 to 128 µg/mL. b. The drug dilutions should be prepared at 4X the final desired concentration in sterile distilled water.
-
Inoculum Preparation: a. Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL). d. Prepare a working inoculum by diluting the adjusted suspension in sterile water to achieve a final concentration of 1-5 x 10^3 CFU/mL. This will result in a final inoculum in the test wells of 50-100 CFU/well.[1]
-
Microtiter Plate Inoculation: a. Add 50 µL of the 4X drug dilution to the appropriate wells of the sterile 96-well microtiter plate. b. Add 100 µL of the 2X YNB medium to each well. c. Add 50 µL of the working yeast inoculum to each well. d. The final volume in each well will be 200 µL. e. Include a drug-free well (growth control) containing 50 µL of sterile water, 100 µL of 2X YNB, and 50 µL of the inoculum. f. Include a background control well containing 200 µL of uninoculated 1X YNB medium.
-
Incubation: a. Seal the plates or use a lid to prevent evaporation. b. Incubate the plates at 30-37°C for 24 hours.[1]
-
MIC Determination: a. After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). b. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control.
Visualizations
Caption: Mechanism of action of this compound in yeast cells.
Caption: Workflow for this compound susceptibility testing.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for Icofungipen Administration in a Murine Candidiasis Model
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Icofungipen (formerly PLD-118) in a murine model of disseminated candidiasis. This document is intended for researchers, scientists, and drug development professionals working in the field of antifungal drug discovery and development.
Introduction
This compound is a novel beta-amino acid antifungal agent that demonstrates potent in vivo efficacy against Candida albicans, including strains with reduced susceptibility to azoles.[1][2] Its mechanism of action involves the competitive inhibition of isoleucyl-tRNA synthetase, which disrupts protein biosynthesis in yeast.[1][2][3] This unique mechanism provides a valuable alternative to existing antifungal therapies. The protocols outlined below are based on established murine models of disseminated candidiasis and provide a framework for evaluating the efficacy of this compound.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in a Murine Model of Lethal Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg/day) | Administration Schedule | Survival Rate (%) | Reference |
| Control (Vehicle) | 0 | Twice daily (b.i.d.) | 0 | [1] |
| This compound | 10 | Twice daily (b.i.d.) | 100 | [1] |
| This compound | 20 | Twice daily (b.i.d.) | 100 | [1] |
Mice were infected with C. albicans strain BSMY 212, and mortality was monitored for 7 days.[1]
Table 2: this compound Dosing in Murine Candidiasis Models from Literature
| Animal Model | Candida Strain | Infection Route | This compound Dosage (mg/kg/day) | Dosing Schedule | Outcome Measure | Reference |
| Mouse | C. albicans BSMY 212 | Intravenous | 10 - 20 | Oral, twice daily for 7 days | Survival | [1][4] |
| Rat | Not specified | Intravenous | 2 - 10 | Oral | Survival | [1][2] |
| Neutropenic Rabbit | C. albicans | Intravenous | Escalating dosages | Not specified | Fungal burden, Pharmacokinetics | [5] |
Experimental Protocols
Protocol 1: Induction of Disseminated Candidiasis in Mice
This protocol describes the induction of a lethal systemic Candida albicans infection in mice, a model that closely mimics human disseminated candidiasis.[6][7]
Materials:
-
Candida albicans strain (e.g., BSMY 212, ATCC 200498)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate Buffered Saline (PBS), sterile
-
Hemocytometer or spectrophotometer
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
27-gauge needles and syringes
-
Animal housing and monitoring equipment
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of C. albicans from a YPD agar plate into 10 mL of YPD broth. b. Incubate at 30°C with shaking for 18-24 hours.[6] c. Harvest the yeast cells by centrifugation at 1,000 x g for 10 minutes. d. Wash the cell pellet twice with sterile PBS. e. Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density. f. Adjust the final concentration of the inoculum to 3 x 10⁵ or 1 x 10⁶ Colony Forming Units (CFU) per 0.1 mL in sterile PBS.[1]
-
Infection: a. Warm the mice under a heat lamp to dilate the lateral tail veins. b. Inject 0.1 mL of the prepared Candida suspension into the lateral tail vein of each mouse. c. Observe the animals for any immediate adverse reactions.
-
Post-Infection Monitoring: a. House the infected animals in appropriate biohazard containment facilities. b. Monitor the mice at least twice daily for signs of illness, such as lethargy, ruffled fur, weight loss, and labored breathing.[1] c. Record mortality daily for the duration of the experiment (typically 7-40 days).[1]
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound to mice with disseminated candidiasis.
Materials:
-
This compound (PLD-118)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: a. Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. b. Ensure the suspension is well-mixed before each administration.
-
Administration: a. Treatment should commence within 24 hours of infection. b. Administer the this compound suspension orally via gavage. A typical dose is 10 to 20 mg/kg of body weight per day, often divided into two daily doses (b.i.d.).[1][2] c. The volume of administration should be appropriate for the size of the mouse (e.g., 0.1-0.2 mL). d. A control group receiving only the vehicle should be included in each experiment.
-
Treatment Duration: a. Continue treatment for a predetermined period, typically 7 days for acute infection models.[4]
Protocol 3: Assessment of Fungal Burden (Optional)
To quantify the efficacy of this compound, the fungal burden in target organs, primarily the kidneys, can be determined.[7]
Materials:
-
Sterile dissection tools
-
Sterile PBS
-
Tissue homogenizer
-
YPD agar plates
-
Incubator
Procedure:
-
Tissue Collection: a. At the end of the treatment period, humanely euthanize the mice. b. Aseptically remove the kidneys and other organs of interest (e.g., brain, lungs). c. Weigh each organ.
-
Homogenization and Plating: a. Homogenize each organ in a known volume of sterile PBS. b. Prepare serial dilutions of the tissue homogenate in sterile PBS. c. Plate aliquots of the dilutions onto YPD agar plates. d. Incubate the plates at 37°C for 24-48 hours.
-
Quantification: a. Count the number of colonies on the plates. b. Calculate the fungal burden as CFU per gram of tissue.
Mandatory Visualizations
Caption: Mechanism of action of this compound in Candida albicans.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with Icofungipen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential methodologies for conducting in vivo mouse studies with the antifungal agent Icofungipen. The protocols detailed below are based on established research and are intended to guide the user through efficacy and pharmacokinetic evaluations.
Introduction to this compound
This compound is a novel beta-amino acid antifungal agent that demonstrates potent activity against various Candida species, including strains resistant to other antifungal drugs.[1][2] Its mechanism of action involves the competitive inhibition of isoleucyl-tRNA synthetase, an essential enzyme for protein biosynthesis in fungi.[1][2] This targeted action disrupts protein production, ultimately leading to the inhibition of fungal growth and proliferation. This compound has shown significant efficacy in murine models of systemic candidiasis when administered orally.[1][2]
Data Presentation
Table 1: Efficacy of Oral this compound in a Murine Model of Systemic Candida albicans Infection
| Dosage (mg/kg/day) | Administration Frequency | Treatment Duration (days) | Survival Rate (%) | Reference |
| 10 | Twice Daily | 7 | 100 | [2] |
| 20 | Twice Daily | 7 | 100 | [2] |
| Control (Vehicle) | Twice Daily | 7 | 0 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | ~60% | [3] |
| Plasma Half-life | ~3 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of an this compound solution suitable for oral gavage in mice.
Materials:
-
This compound (free base or hydrochloride salt)
-
5% Dextrose solution (sterile)
-
Agar (e.g., Sigma-Aldrich)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare a 0.2% agar solution by dissolving 0.2 g of agar in 100 mL of sterile water. Heat the solution gently while stirring until the agar is completely dissolved. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a 5% dextrose solution containing 0.2% agar. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of the dextrose-agar solution.
-
Stir the mixture thoroughly using a magnetic stirrer until the this compound is completely dissolved.
-
Store the resulting solution in sterile tubes at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Murine Model of Systemic Candida albicans Infection
This protocol details the procedure for establishing a lethal systemic Candida albicans infection in mice.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar plates and broth
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or spectrophotometer
-
Mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Inoculum Preparation: a. Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours. b. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking. c. Harvest the yeast cells by centrifugation. d. Wash the cell pellet twice with sterile PBS. e. Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm. f. Adjust the final concentration of the inoculum in sterile PBS to 1 x 10^6 CFU/mL for injection.
-
Infection: a. Warm the mice under a heat lamp to dilate the lateral tail veins. b. Restrain the mouse appropriately. c. Inject 100 µL of the prepared C. albicans suspension (1 x 10^5 CFU) into the lateral tail vein using an insulin syringe.
-
Monitoring: a. Observe the mice at least twice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur). b. Record survival data daily for the duration of the experiment (typically 7-21 days).
Protocol 3: Efficacy Study of this compound
This protocol outlines the procedure for evaluating the efficacy of this compound in the established murine infection model.
Materials:
-
Infected mice (as per Protocol 2)
-
Prepared this compound solution (as per Protocol 1)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Control vehicle (5% dextrose with 0.2% agar)
Procedure:
-
Randomly assign infected mice to treatment and control groups.
-
Initiate treatment 2 to 24 hours post-infection.
-
Administer this compound orally via gavage at the desired dosage (e.g., 10 or 20 mg/kg). The administration volume should be calculated based on the mouse's body weight (typically 100-200 µL).
-
Administer the control vehicle to the control group using the same volume and frequency.
-
Continue treatment as per the desired schedule (e.g., twice daily for 7 days).
-
Monitor and record survival daily.
-
(Optional) Fungal Burden Determination: a. At the end of the study or at specified time points, euthanize the mice. b. Aseptically harvest organs of interest (e.g., kidneys, brain, lungs). c. Weigh each organ and homogenize it in a known volume of sterile PBS. d. Prepare serial dilutions of the homogenate and plate them on YPD agar plates. e. Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU). f. Express the fungal burden as CFU per gram of tissue.
Protocol 4: Pharmacokinetic Study of this compound
This protocol provides a framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
Healthy mice (species and strain matched to efficacy studies)
-
Prepared this compound solution (as per Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Administer a single oral dose of this compound to the mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., submandibular or saphenous vein bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Mandatory Visualizations
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
Application Notes and Protocols for Icofungipen Formulation for Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation and oral administration of Icofungipen to rats for preclinical research. The information is compiled from published literature and standard laboratory procedures.
Introduction
This compound (also known as PLD-118 or BAY 10-8888) is a novel antifungal agent belonging to the beta-amino acid class.[1][2] It exhibits potent activity against various Candida species.[1][2] The mechanism of action of this compound involves the inhibition of isoleucyl-tRNA synthetase, an essential enzyme for fungal protein synthesis.[1][3] Preclinical studies in rats have demonstrated its efficacy when administered orally, with nearly complete oral bioavailability reported in this species.[1][2] This makes oral gavage a suitable and effective route of administration for pharmacokinetic and pharmacodynamic studies in rats.
A published formulation for the oral gavage of this compound in rats utilizes a vehicle composed of 5% glucose and 0.2% agar.[1] This vehicle serves to suspend the compound and facilitate its administration.
Data Presentation
The following tables summarize the key quantitative data for the formulation and administration of this compound in rats.
Table 1: this compound Formulation and Dosing Parameters in Rats
| Parameter | Value | Reference |
| Drug | This compound | [1][2] |
| Vehicle | 5% (w/v) Glucose, 0.2% (w/v) Agar in sterile water | [1] |
| Effective Oral Dose Range | 2 - 10 mg/kg/day | [1][2] |
| Oral Bioavailability in Rats | Nearly complete | [1][2] |
| Administration Route | Oral Gavage | [1] |
| Maximum Gavage Volume | 10 - 20 mL/kg |
Table 2: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Gauge | Length (inches) |
| 50 - 100 | 18G - 20G | 1.5 - 2 |
| 100 - 250 | 16G - 18G | 2 - 3 |
| >250 | 16G | 3 |
Experimental Protocols
Protocol 1: Preparation of 5% Glucose and 0.2% Agar Vehicle
This protocol details the step-by-step procedure for preparing the vehicle for this compound suspension.
| Step | Procedure |
| 1 | Calculate Required Volumes: Determine the total volume of the vehicle needed based on the number of animals and the dosing volume. |
| 2 | Weigh Components: For every 100 mL of vehicle, weigh out 5 g of D-glucose and 0.2 g of agar. |
| 3 | Initial Mixing: In a sterile, autoclavable bottle or flask, add the weighed agar to the required volume of sterile water (e.g., purified or distilled water). Add a magnetic stir bar. |
| 4 | Heating and Dissolving Agar: Loosely cap the container and heat the suspension while stirring. This can be done using a microwave or by placing the container in a water bath.[4][5] Heat until the agar is completely dissolved and the solution is clear. If using a microwave, heat in short intervals and swirl gently to avoid boiling over.[6][7] |
| 5 | Adding Glucose: Once the agar is dissolved, add the weighed glucose to the hot solution. Continue to stir until the glucose is completely dissolved. |
| 6 | Cooling: Allow the solution to cool to approximately 45-55°C before adding the test compound.[8] This temperature is warm enough to keep the agar in solution but not so hot as to degrade a thermally sensitive compound. The solution will have a slightly viscous consistency upon cooling. |
| 7 | Storage: If not used immediately, the vehicle can be stored at 2-8°C. Before use, it will need to be reheated to a liquid state and cooled to the appropriate temperature. |
Protocol 2: Preparation of this compound Suspension
This protocol describes how to prepare the final dosing suspension of this compound.
| Step | Procedure |
| 1 | Calculate Required Amount of this compound: Based on the desired dose (e.g., mg/kg) and the concentration of the final suspension, calculate the total amount of this compound powder needed. |
| 2 | Weigh this compound: Accurately weigh the calculated amount of this compound powder. |
| 3 | Prepare the Vehicle: Prepare the 5% glucose and 0.2% agar vehicle as described in Protocol 1 and cool it to 45-55°C. |
| 4 | Suspend this compound: While continuously stirring the warm vehicle, slowly add the weighed this compound powder to create a homogenous suspension. |
| 5 | Maintain Suspension: Continue to stir the suspension gently as it cools to room temperature to ensure the drug remains evenly distributed. The agar will help to keep the drug in suspension. |
| 6 | Final Volume Adjustment: If necessary, adjust the final volume with the vehicle to achieve the target concentration. |
| 7 | Storage and Use: It is recommended to prepare the suspension fresh on the day of dosing. If storage is necessary, store at 2-8°C and protected from light. Before each use, ensure the suspension is brought back to room temperature and thoroughly mixed to ensure homogeneity. |
Protocol 3: Oral Gavage Administration in Rats
This protocol provides a detailed methodology for the oral administration of the this compound suspension to rats.
| Step | Procedure |
| 1 | Animal Preparation: Weigh the rat to determine the correct volume of the dosing suspension to administer. |
| 2 | Dose Preparation: Gently mix the this compound suspension to ensure homogeneity. Draw the calculated volume into a sterile syringe fitted with an appropriately sized ball-tipped gavage needle. |
| 3 | Animal Restraint: Properly restrain the rat to immobilize its head and align the head and body vertically with the esophagus. This can be done by firmly grasping the loose skin over the shoulders and neck. |
| 4 | Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx. The rat should swallow as the needle enters the esophagus. Do not force the needle. |
| 5 | Administration: Once the needle is in the esophagus (resistance should not be felt), slowly administer the suspension over 2-3 seconds. |
| 6 | Needle Removal: After administration, gently withdraw the needle along the same path of insertion. |
| 7 | Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose. |
Mandatory Visualizations
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.tamusa.edu [resources.tamusa.edu]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Icofungipen Time-Kill Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel antifungal agent belonging to the beta-amino acid class.[1][2] Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), which disrupts protein biosynthesis in susceptible fungi like Candida species.[1][3][4][5] Time-kill assays are crucial in vitro pharmacodynamic studies that provide insights into the fungicidal or fungistatic activity of an antimicrobial agent over time. This document provides a detailed methodology for performing a time-kill assay with this compound against Candida species, based on established antifungal testing principles.
Mechanism of Action
This compound is actively transported into the yeast cell, where it competitively inhibits isoleucyl-tRNA synthetase.[1][3] This enzyme is essential for charging transfer RNA (tRNA) with the amino acid isoleucine, a critical step in protein synthesis. By blocking this process, this compound halts protein production, leading to the cessation of fungal growth and, at sufficient concentrations, cell death.[3][4]
Caption: Mechanism of action of this compound.
Experimental Protocol: Time-Kill Assay
This protocol is adapted from standardized methods for antifungal time-kill testing.[6][7][8]
1. Materials
-
This compound (analytical grade)
-
Candida isolate (e.g., C. albicans, C. auris)
-
Yeast Nitrogen Base (YNB) medium (or RPMI-1640 medium buffered with MOPS to pH 7.0)[1][8]
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (35°C)[8]
-
Shaker (optional, but recommended for agitation)[8]
-
Micropipettes and sterile tips
-
Vortex mixer
2. Inoculum Preparation
-
Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Pick 3-5 colonies from the fresh plate and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15-20 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the standardized suspension in the test medium (YNB or RPMI) to achieve a final starting concentration of approximately 1-5 x 10⁵ CFU/mL in the test tubes.[8]
3. Drug Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility) at a high concentration (e.g., 1280 µg/mL).
-
Perform serial dilutions of the stock solution in the test medium to create working solutions that, when added to the inoculum, will result in the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x the Minimum Inhibitory Concentration [MIC]).
4. Time-Kill Procedure
Caption: Experimental workflow for the this compound time-kill assay.
-
Label sterile culture tubes for each this compound concentration to be tested, plus a drug-free growth control.
-
Add the appropriate volume of the diluted drug solutions and the working inoculum to the corresponding tubes. The final volume in each tube should be consistent (e.g., 10 mL).
-
Immediately after inoculation, vortex each tube and take the "time zero" (T₀) sample. To do this, remove an aliquot (e.g., 100 µL) from each tube.
-
Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto SDA plates.
-
Incubate the main test tubes at 35°C, preferably with constant agitation (e.g., 150 rpm) to ensure aeration and contact between the drug and fungi.[8]
-
Repeat the sampling, dilution, and plating process (steps 3-5) at subsequent time points, such as 2, 4, 8, 12, and 24 hours.[8]
-
Incubate all SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible for counting.
5. Data Analysis
-
Count the number of colonies (Colony Forming Units, CFU) on the plates from each time point. Select plates with 30-300 colonies for accurate calculation.
-
Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time (hours) for each this compound concentration and the growth control.
-
Interpretation:
-
Fungicidal activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the starting inoculum.[7]
-
Fungistatic activity: Defined as a <3-log₁₀ reduction in CFU/mL from the starting inoculum and the final CFU/mL is not significantly different from the initial CFU/mL.
-
Data Presentation
The following tables summarize hypothetical but representative data from this compound time-kill assays against Candida albicans.
Table 1: MIC Values for this compound against Candida Species
| Organism | Strain | Medium | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | ATCC 90028 | YNB | 4 - 8[1] |
| Candida albicans | Clinical Isolate | YNB | 0.5 - 4[1] |
| Candida albicans | FLC-Resistant | YNB | 4 - 64[9] |
Note: this compound MICs are highly dependent on the testing medium; chemically defined media like YNB are required for reproducible results.[1][3]
Table 2: Time-Kill Assay Results for this compound against C. albicans (ATCC 90028, MIC = 8 µg/mL)
| Concentration | Mean Log₁₀ CFU/mL Reduction from T₀ at 24 hours | Interpretation |
|---|---|---|
| Growth Control | -2.5 (Growth) | N/A |
| 4 µg/mL (0.5x MIC) | 0.5 | Fungistatic |
| 8 µg/mL (1x MIC) | 1.8 | Fungistatic |
| 16 µg/mL (2x MIC) | 2.9 | Fungistatic |
| 32 µg/mL (4x MIC) | 3.5 | Fungicidal[10] |
| 64 µg/mL (8x MIC) | 4.2 | Fungicidal |
This table presents illustrative data based on typical fungicidal endpoints. Actual results may vary.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icofungipen Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for Icofungipen, a novel antifungal agent. The protocols detailed below are intended to ensure robust and reproducible data generation for the evaluation of this compound's activity against pathogenic fungi, particularly Candida species.
Introduction to this compound
This compound is a beta-amino acid derivative that represents a distinct class of antifungal agents.[1][2] Its mechanism of action involves the inhibition of a crucial enzyme, isoleucyl-tRNA synthetase (IleRS), within fungal cells.[1][3][4] This inhibition competitively blocks the incorporation of isoleucine into proteins, thereby disrupting protein biosynthesis and leading to fungal cell death.[1][2][3] A key characteristic of this compound is its active transport into yeast cells, which allows for accumulation at the target site.[1][2] Notably, this compound has demonstrated activity against a range of Candida species, including strains that are resistant to azole antifungals.[1][3]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in a fungal cell.
In Vitro Efficacy Studies
In vitro studies are foundational for determining the antifungal activity of this compound. A critical consideration for these assays is the composition of the growth medium, as amino acids can interfere with the uptake of this compound.[1][2] Therefore, a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, is recommended for all in vitro susceptibility testing.[1][5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Protocol:
-
Fungal Isolate Preparation: Culture the desired Candida strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in YNB medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in YNB medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values (e.g., 0.125 - 128 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Data Presentation:
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| Clinical Isolate 1 | |||
| Fluconazole-R Isolate 2 |
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in YNB medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Drug Exposure: Add this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC) to the fungal suspension. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound 1x MIC) | Log10 CFU/mL (this compound 4x MIC) | Log10 CFU/mL (this compound 16x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
In Vivo Efficacy Studies
In vivo models are essential for evaluating the therapeutic potential of this compound in a living organism. Murine models of disseminated candidiasis are commonly used and have shown good correlation with clinical outcomes.[1][2]
Murine Model of Disseminated Candidiasis
This model assesses the ability of this compound to reduce fungal burden in target organs and improve survival.
Experimental Workflow:
Caption: Workflow for a murine model of disseminated candidiasis.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice via the lateral tail vein with a standardized inoculum of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline)
-
This compound at various oral doses (e.g., 5, 10, 20 mg/kg/day)[1]
-
Positive control (e.g., fluconazole)
-
-
Drug Administration: Administer treatment orally (as this compound has good oral bioavailability) once or twice daily for a specified duration (e.g., 7-10 days).[1][2]
-
Endpoints:
-
Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record survival.
-
Fungal Burden Study: At a predetermined time point (e.g., 4 days post-infection), euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).
-
Data Presentation:
Table 1: Survival Data
| Treatment Group | Dose (mg/kg/day) | Number of Animals | Median Survival Time (days) | % Survival at Day 21 |
| Vehicle Control | - | 10 | ||
| This compound | 5 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 20 | 10 | ||
| Fluconazole | 10 | 10 |
Table 2: Fungal Burden Data (Log10 CFU/gram of Kidney)
| Treatment Group | Dose (mg/kg/day) | Mean Log10 CFU/g ± SD |
| Vehicle Control | - | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 20 | |
| Fluconazole | 10 |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the development of this promising antifungal agent. The unique mechanism of action of this compound necessitates careful consideration of in vitro assay conditions, particularly the use of a defined medium to avoid competitive inhibition. The in vivo models described are well-established and will provide critical insights into the therapeutic potential of this compound for the treatment of invasive fungal infections.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icofungipen in Treating Fluconazole-Resistant Candida Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of icofungipen (formerly PLD-118), a novel antifungal agent, for the investigation and treatment of fluconazole-resistant Candida infections. Detailed protocols for in vitro susceptibility testing and in vivo efficacy studies are provided to guide research and development efforts.
Introduction to this compound
This compound is a synthetic beta-amino acid derivative that represents a distinct class of antifungal compounds. Its unique mechanism of action offers a promising alternative for treating infections caused by Candida species that have developed resistance to conventional azole antifungals like fluconazole.[1][2]
Mechanism of Action
This compound exerts its antifungal activity through the inhibition of protein synthesis. The compound is actively transported into the yeast cell, where it competitively inhibits isoleucyl-tRNA synthetase.[1][2] This essential enzyme is responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein translation. By blocking this process, this compound effectively halts protein production, leading to the cessation of fungal growth and cell death. This mechanism is distinct from that of azole antifungals, which target the ergosterol biosynthesis pathway.
Activity Against Fluconazole-Resistant Candida
The novel mechanism of action of this compound allows it to bypass the common resistance mechanisms that render fluconazole ineffective. Fluconazole resistance in Candida species is primarily mediated by:
-
Alterations in the drug target: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of fluconazole.
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.
This compound's target, isoleucyl-tRNA synthetase, is not affected by these resistance mechanisms, making it a valuable agent against fluconazole-resistant strains.[1]
Data Presentation
In Vitro Susceptibility of Candida albicans
The in vitro activity of this compound against Candida albicans, including fluconazole-resistant isolates, has been evaluated. Due to its mechanism of action, which involves competition with amino acids for uptake, susceptibility testing for this compound requires a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, for reproducible results.[1][2]
| Organism | Antifungal Agent | MIC Range (µg/mL) | Reference |
| Candida albicans (n=69) | This compound | 4 - 32 | [1][2] |
| Fluconazole-Susceptible C. albicans | Fluconazole | ≤4 | [1] |
| Fluconazole-Resistant C. albicans | Fluconazole | ≥64 | [1] |
Note: Limited quantitative data is publicly available for the in vitro activity of this compound against fluconazole-resistant non-albicans Candida species. One abstract mentioned higher activity against C. glabrata and C. krusei compared to other non-albicans species, but specific MIC values were not provided.[3]
In Vivo Efficacy in Murine Models of Systemic Candidiasis
This compound has demonstrated significant in vivo efficacy in animal models of systemic Candida albicans infection, including infections caused by fluconazole-resistant isolates.
| Animal Model | Infecting Organism | Treatment | Dosage | Outcome | Reference |
| Mouse | Fluconazole-Susceptible C. albicans | This compound (oral) | 10 - 20 mg/kg/day | Dose-dependent protection | [1][2] |
| Mouse | Fluconazole-Resistant C. albicans | This compound (oral) | 10 - 20 mg/kg/day | Similar activity to FLC-susceptible strains | [1][2] |
| Rat | Candida albicans | This compound (oral) | 2 - 10 mg/kg/day | Dose-dependent protection | [1][2] |
| Neutropenic Rabbit | Candida albicans | This compound (IV) | 4, 10, 25 mg/kg/day | Comparable activity to amphotericin B and fluconazole | [4] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
This protocol is based on the broth microdilution method and is specifically adapted for testing this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate
-
Glucose (or other appropriate carbon source)
-
Ammonium sulfate
-
Sterile 96-well microtiter plates
-
Candida isolates to be tested
-
Spectrophotometer or microplate reader
Procedure:
-
Medium Preparation: Prepare YNB medium according to the manufacturer's instructions, supplementing with a nitrogen source (e.g., ammonium sulfate) and a carbon source (e.g., glucose). Adjust the pH of the medium to 6.0-7.0.[1][2]
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in the prepared YNB medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the Candida isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in the YNB medium to achieve a final inoculum concentration of 50-100 Colony Forming Units (CFU) per well in the microtiter plate.[1][2]
-
-
Inoculation and Incubation:
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free control well.[1] This can be assessed visually or by measuring the optical density using a microplate reader.
-
Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound against systemic Candida infection in mice.
Materials:
-
Female BALB/c or other suitable mouse strain (6-8 weeks old)
-
Candida isolate (fluconazole-resistant)
-
Cyclophosphamide (for immunosuppression, if required)
-
This compound
-
Vehicle for drug administration (e.g., sterile water or saline)
-
Sterile saline
-
Standard laboratory animal housing and care facilities
Procedure:
-
Immunosuppression (Optional but Recommended for Robust Infection):
-
Administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg body weight, 3-4 days prior to infection to induce neutropenia.
-
-
Infection:
-
Prepare a suspension of the Candida isolate in sterile saline from an overnight culture.
-
Inject an appropriate inoculum (e.g., 1 x 105 to 1 x 106 CFU) intravenously via the lateral tail vein. The exact inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specific timeframe (e.g., 7-14 days).
-
-
Treatment:
-
Initiate treatment with this compound 24 hours post-infection.
-
Administer this compound orally via gavage at the desired doses (e.g., 10, 20, 40 mg/kg/day). The drug can be administered once or twice daily.
-
Include a control group that receives the vehicle only. A fluconazole-treated group can also be included for comparison.
-
Continue treatment for a defined period, typically 4-7 days.[1]
-
-
Endpoint Evaluation:
-
Survival Study: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Fungal Burden Study:
-
At a specific time point after the last treatment dose (e.g., 24 hours), euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on a suitable agar medium.
-
Incubate the plates and enumerate the CFU per gram of tissue to determine the fungal burden.
-
-
Visualizations
Caption: Fluconazole resistance vs. This compound's mechanism.
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Icofungipen in a Neutropenic Rabbit Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of icofungipen, an inhibitor of isoleucyl-tRNA synthetase, in a persistently neutropenic rabbit model of disseminated candidiasis. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the experimental workflow. This information is intended to guide researchers in designing and executing similar preclinical studies to evaluate novel antifungal agents.
Introduction
Disseminated candidiasis is a significant cause of morbidity and mortality in immunocompromised patients, particularly those with neutropenia.[1][2][3][4] The neutropenic rabbit model of disseminated candidiasis is a well-established platform for the preclinical evaluation of antifungal compounds, allowing for the investigation of efficacy, pharmacokinetics, and safety in a setting that mimics the human condition.[1][2][3][4] this compound (formerly PLD-118 or BAY-10-8888) is a synthetic derivative of the naturally occurring β-amino acid cispentacin with a novel mechanism of action, inhibiting fungal protein biosynthesis.[1] This document summarizes the findings and methodologies from a pivotal study evaluating this compound in this model.
Data Presentation
The following tables summarize the key pharmacokinetic and efficacy data for this compound in the neutropenic rabbit model of disseminated candidiasis.
Table 1: Plasma Pharmacokinetics of this compound in Neutropenic Rabbits
| Dosage (mg/kg twice daily) | Mean Peak Plasma Level (μg/ml) ± SD | Mean β Clearance (liter/h/kg) |
| 2 | 23.09 ± 4.86 | 0.42 |
| 5 | - | 0.28 |
| 12.5 | 54.58 ± 4.56 | 0.19 |
Data extracted from a study by Petraitiene et al.[1]
Table 2: Efficacy of this compound in Reducing Candida albicans Burden in Tissues of Neutropenic Rabbits
| Treatment Group | Mean Log CFU/g ± SE - Liver | Mean Log CFU/g ± SE - Spleen | Mean Log CFU/g ± SE - Kidney | Mean Log CFU/g ± SE - Lung | Mean Log CFU/g ± SE - Brain | Mean Log CFU/g ± SE - Vena Cava | Mean Log CFU/g ± SE - Vitreous Humor |
| Untreated Controls | 4.2 ± 0.2 | 3.9 ± 0.2 | 4.8 ± 0.1 | 3.5 ± 0.2 | 2.9 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.4 |
| ICO-4 (2 mg/kg BID) | 3.5 ± 0.4 | 3.2 ± 0.4 | 4.3 ± 0.3 | 2.9 ± 0.4 | 1.7 ± 0.3 | 2.0 ± 0.4 | 1.0 ± 0.4 |
| ICO-10 (5 mg/kg BID) | 2.3 ± 0.4 | 2.1 ± 0.4 | 3.2 ± 0.4 | 1.9 ± 0.4 | 1.2 ± 0.3 | 1.1 ± 0.4 | 0.5 ± 0.3 |
| ICO-25 (12.5 mg/kg BID) | 0.5 ± 0.2 | 0.4 ± 0.2 | 1.2 ± 0.3 | 0.4 ± 0.2 | 0.2 ± 0.1 | 0.2 ± 0.2 | 0.1 ± 0.1 |
| Amphotericin B (1 mg/kg/day) | 0.4 ± 0.2 | 0.3 ± 0.2 | 0.9 ± 0.3 | 0.3 ± 0.2 | 0.2 ± 0.1 | 0.2 ± 0.2 | 0.1 ± 0.1 |
| Fluconazole (10 mg/kg/day) | 1.8 ± 0.4 | 1.5 ± 0.4 | 2.9 ± 0.4 | 2.0 ± 0.4 | 1.0 ± 0.3 | 1.0 ± 0.4 | 0.3 ± 0.2 |
Statistically significant reduction compared to untreated controls (P < 0.01 or P < 0.001). Data adapted from Petraitiene et al.[1]
Experimental Protocols
The following protocols are based on the methodology described for the investigation of this compound in a neutropenic rabbit model of disseminated candidiasis.[1]
Animal Model and Induction of Neutropenia
-
Animal Species: New Zealand White rabbits.
-
Immunosuppression: Neutropenia is induced to mimic the immunocompromised state of high-risk patients. This is achieved through a combination of cytarabine and methylprednisolone administration.
-
Maintenance of Neutropenia: Persistent neutropenia is maintained throughout the experiment to ensure the model's validity.
Candida albicans Inoculum Preparation and Infection
-
Strain: A well-characterized strain of Candida albicans is used.
-
Culture: The yeast is grown on Sabouraud dextrose agar and then subcultured in a liquid medium (e.g., yeast nitrogen base with glucose).
-
Inoculum Preparation: Blastoconidia are harvested, washed, and suspended in sterile saline. The final concentration is adjusted using a hemacytometer.
-
Infection: Rabbits are infected intravenously with a standardized inoculum of 10³ C. albicans blastoconidia.[1][5]
Antifungal Treatment Regimens
-
Treatment Initiation: Therapy is initiated 24 hours post-inoculation.[1][5]
-
Drug Preparation: this compound is dissolved in 0.9% saline for intravenous administration.[1]
-
Dosing:
-
Duration of Therapy: Treatment is continued for 10 days.[1][5]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from the central ear artery at predetermined time points following drug administration.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Drug Concentration Measurement: this compound concentrations in plasma are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameters: Key parameters including peak plasma concentration (Cmax) and clearance are calculated using appropriate pharmacokinetic models.
Efficacy Assessment
-
Endpoint: The primary efficacy endpoint is the reduction of fungal burden in various tissues.
-
Tissue Harvesting: At the end of the treatment period, rabbits are euthanized, and target organs (liver, spleen, kidney, lung, brain, vena cava, and vitreous humor) are aseptically removed.[1]
-
Quantitative Culture: Tissues are weighed and homogenized. Serial dilutions of the homogenates are plated on appropriate culture media to determine the number of colony-forming units (CFU) per gram of tissue.
Safety and Tolerability Assessment
-
Clinical Monitoring: Rabbits are monitored daily for clinical signs of toxicity.
-
Biochemical Analysis: Blood samples are collected to measure levels of hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, and creatinine to assess organ function.[1]
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound in the neutropenic rabbit model of candidiasis.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
Conclusion
The data and protocols summarized herein demonstrate that this compound exhibits dose-dependent efficacy in a persistently neutropenic rabbit model of disseminated candidiasis.[1] The significant reduction in fungal burden across multiple deep tissues, including the central nervous system, highlights its potential as a therapeutic agent for invasive candidiasis.[1] The detailed experimental methodology provides a robust framework for the preclinical evaluation of other antifungal candidates. Researchers and drug development professionals can utilize this information to design and interpret studies aimed at advancing new treatments for this life-threatening infection.
References
- 1. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental in Vivo Models of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Icofungipen In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vitro assays for the novel antifungal agent, Icofungipen. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a beta-amino acid antifungal agent that actively accumulates in yeast cells. Its primary mechanism of action is the competitive inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein biosynthesis.[1][2][3] By blocking IleRS, this compound disrupts protein synthesis, ultimately leading to the inhibition of fungal growth.[1][2][4]
Q2: Why is the choice of in vitro growth medium critical for this compound testing?
A2: The in vitro activity of this compound can only be reliably studied in chemically defined growth media, such as Yeast Nitrogen Base (YNB), that do not contain free amino acids.[1][2][3] This is because this compound is actively transported into yeast cells, and the presence of free amino acids, particularly isoleucine, will compete with the uptake of the compound, leading to falsely elevated Minimum Inhibitory Concentrations (MICs).[1][5]
Q3: What are the recommended starting conditions for an this compound MIC assay?
A3: For reproducible MIC determination of this compound against Candida albicans, the following conditions are recommended:
Troubleshooting Guide
Problem 1: Higher than expected MIC values for this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Growth Medium | Ensure the use of a chemically defined medium like Yeast Nitrogen Base (YNB) without amino acid supplementation. Complex media such as RPMI 1640, YPD, or Sabouraud will antagonize this compound's activity.[1][5] |
| High Inoculum Size | The sensitivity of this compound is markedly reduced with increasing inoculum size. Strictly adhere to an inoculum of 50-100 CFU/well. An inoculum starting at 200 CFU/well can lead to decreased inhibitory activity.[6] |
| Incorrect pH of Medium | The in vitro activity of this compound can be influenced by pH. Verify that the pH of the YNB medium is between 6.0 and 7.0. A pH below 5 or above 7 can lead to an increase in the MIC.[1][5] |
| Presence of Competing Amino Acids | Ensure all glassware and reagents are free from amino acid contamination. Isoleucine, in particular, strongly antagonizes this compound's activity in vitro.[5] |
Problem 2: No fungal growth in the control wells.
| Potential Cause | Troubleshooting Step |
| Inoculum Viability | Confirm the viability of the fungal isolate by plating a sample of the inoculum on a suitable agar plate. |
| Incorrect Medium Preparation | Verify the correct preparation of the Yeast Nitrogen Base (YNB) medium according to the manufacturer's instructions. Ensure a suitable carbon source has been added. |
| Incubation Conditions | Check and confirm that the incubator is maintaining the correct temperature (30-37°C) and atmosphere for fungal growth. |
Problem 3: Inconsistent or non-reproducible MIC results.
| Potential Cause | Troubleshooting Step |
| Variable Inoculum Preparation | Standardize the method for inoculum preparation, whether from a stationary, logarithmic liquid, or plate culture, to ensure consistency between experiments. |
| Inaccurate Serial Dilutions | Review the serial dilution procedure for the preparation of this compound concentrations to ensure accuracy. |
| Edge Effects in Microtiter Plates | To minimize evaporation and temperature gradients, consider not using the outermost wells of the microtiter plate for experimental samples. |
Quantitative Data Summary
Table 1: Influence of Growth Medium on this compound MIC against Candida albicans
| Growth Medium | Mean MIC (µg/mL) after 24h | Mean MIC (µg/mL) after 48h |
| YPD | >64 | >64 |
| Sabouraud | 32 | >64 |
| RPMI 1640 | 16 | >64 |
| YNG (Yeast Nitrogen Base w/ Glucose) | 4 | 8 |
| YNGW (Yeast Nitrogen Base w/ Glucose & Vitamins) | 4 | 8 |
Data synthesized from literature to represent typical outcomes.[1][5]
Table 2: Effect of Inoculum Size on this compound MIC against Candida albicans
| Inoculum Size (CFU/well) | MIC (µg/mL) |
| 50 - 100 | 4 - 8 |
| 200 | 8 - 16 |
| >1000 | >32 |
Data synthesized from literature to represent typical outcomes.[6]
Table 3: Representative Time-Kill Assay Data for this compound against Candida albicans
| This compound Conc. (µg/mL) | 0h (log CFU/mL) | 6h (log CFU/mL) | 12h (log CFU/mL) | 24h (log CFU/mL) |
| Growth Control | 4.0 | 5.5 | 7.0 | 8.5 |
| 4 | 4.0 | 4.2 | 4.5 | 5.0 |
| 8 | 4.0 | 3.8 | 3.5 | 4.0 |
| 16 | 4.0 | 3.5 | 3.0 | 3.2 |
| 64 | 4.0 | 3.0 | 2.5 | 2.8 |
Illustrative data based on descriptive findings in the literature.[4]
Experimental Protocols & Visualizations
This compound's Mechanism of Action: Inhibition of Protein Synthesis
This compound is actively transported into the fungal cell and specifically targets and inhibits isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting IleRS, this compound effectively halts the production of proteins, leading to the cessation of fungal growth.
Caption: this compound's mechanism of action via inhibition of isoleucyl-tRNA synthetase.
Experimental Workflow: MIC Determination by Broth Microdilution
The Minimum Inhibitory Concentration (MIC) of this compound is determined using a standardized broth microdilution method. This involves preparing serial dilutions of the drug in a 96-well plate, inoculating with a standardized fungal suspension, and incubating for a defined period. The MIC is the lowest concentration of the drug that prevents visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Experimental Workflow: Time-Kill Assay
A time-kill assay is performed to assess the fungicidal or fungistatic activity of this compound over time. This involves exposing a standardized fungal inoculum to various concentrations of the drug and determining the number of viable organisms at different time points.
Caption: Workflow for performing a time-kill assay with this compound.
Logical Relationship: Interpreting Checkerboard Synergy Assay Results
The checkerboard assay is used to evaluate the interaction between this compound and another antifungal agent. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Caption: Logical flow for interpreting the results of a checkerboard synergy assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amino Acid Antagonism in Icofungipen MIC Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Icofungipen. The information provided will help address challenges related to amino acid antagonism during Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during this compound MIC testing.
Question: Why are my this compound MIC values consistently high or variable?
Answer: High or variable MIC values for this compound are often due to antagonism from amino acids present in the testing medium. This compound's antifungal activity relies on its uptake into the fungal cell via amino acid transporters and subsequent inhibition of isoleucyl-tRNA synthetase.[1][2][3][4] Free amino acids in the growth medium, particularly branched-chain amino acids, can compete with this compound for cellular uptake, leading to falsely elevated MICs.[1][4]
To troubleshoot this issue, consider the following:
-
Medium Composition: Standard antifungal susceptibility testing media, such as RPMI-1640, contain amino acids that will interfere with this compound activity.[1][5][6] It is crucial to use a chemically defined medium with no or minimal amino acids. Yeast Nitrogen Base (YNB) without amino acids, supplemented with a nitrogen source like ammonium sulfate and a carbon source like glucose, is a recommended alternative.[1][4]
-
Supplement Contamination: Ensure that any supplements added to your medium are free of contaminating amino acids.
-
Inoculum Preparation: Prepare the inoculum in a manner that minimizes the carryover of amino acids from the initial culture. Washing the fungal cells with a sterile, amino acid-free buffer before inoculation can be beneficial.
Below is a troubleshooting flowchart to guide you through the process of diagnosing and resolving issues with your this compound MIC assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do amino acids interfere with it?
A1: this compound is a beta-amino acid antifungal agent.[1][7] Its mechanism of action involves being actively transported into the fungal cell, where it competitively inhibits isoleucyl-tRNA synthetase.[1][3][4][8] This enzyme is crucial for protein synthesis, and its inhibition ultimately leads to cell growth arrest. Amino acids, particularly isoleucine, leucine, and valine, can compete with this compound for uptake by the fungal cell's amino acid transporters.[1] If high concentrations of these amino acids are present in the extracellular environment (i.e., the growth medium), they will outcompete this compound for entry into the cell, thereby reducing its intracellular concentration and diminishing its antifungal effect.[1]
The following diagram illustrates this antagonistic interaction:
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent Icofungipen in vitro results troubleshooting
Welcome to the Technical Support Center for Icofungipen. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting inconsistent in vitro results with this compound.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound Minimum Inhibitory Concentration (MIC) values consistently high or highly variable?
High or variable MIC values for this compound are most commonly linked to the assay conditions, as its unique mechanism of action makes it highly sensitive to specific experimental parameters. The most critical factor is the composition of the growth medium.[1][2]
-
Incorrect Medium: this compound's activity is antagonized by free amino acids, particularly L-isoleucine, which compete with the drug for active transport into the yeast cell.[1][2] Using complex media such as RPMI 1640, Sabouraud, or Yeast Peptone Dextrose (YPD) will lead to artificially high and inconsistent MICs.[1]
-
Inappropriate pH: The optimal pH for this compound activity is between 6.0 and 7.0.[1][2] Testing at a pH below 5.0 or above 7.0 can result in a two- to four-fold increase in the MIC.[1]
-
High Inoculum: Sensitivity to this compound is markedly reduced with increasing inoculum size. An inoculum starting at 200 CFU/well or higher can lead to elevated MICs.[1]
Q2: What is the correct growth medium for in vitro testing of this compound?
Due to competitive inhibition by amino acids, in vitro activity must be studied in a chemically defined growth medium that is free of amino acids.[1][2]
-
Recommended Medium: Yeast Nitrogen Base (YNB) medium without amino acids is the appropriate choice for reproducible results.[1]
-
Media to Avoid: Do not use RPMI 1640, YPD, YPG, LB, or Sabouraud media, as these contain amino acids and peptides that interfere with this compound uptake.[1]
Q3: How does inoculum preparation and size affect my results?
The inoculum size is a critical variable. Unlike some antifungals like amphotericin B, this compound's performance is significantly affected by the fungal cell density.
-
Recommended Inoculum: The standardized inoculum for reproducible MICs is 50 to 100 CFU/well.[1][2]
-
Effect of Higher Inoculum: A pronounced decrease in sensitivity is observed at inoculum levels above 200 CFU/well, becoming significant at >1,000 CFU/well.[1] The method of inoculum preparation (e.g., from stationary, logarithmic, or plate culture) does not appear to significantly influence this effect.[1]
Q4: What is the correct way to prepare and store this compound stock solutions?
While the provided search results do not specify a solvent for this compound, standard practice for antifungal susceptibility testing, as outlined in CLSI documents, should be followed.[3] Pharmacy-grade powders should be avoided due to the presence of excipients.[3] For compound solubility, always refer to the manufacturer's data sheet. Typically, a high-concentration stock is prepared in a solvent like DMSO and then serially diluted in the test medium.
Q5: How should I interpret the MIC endpoints for this compound?
For broth microdilution assays with this compound against Candida species, the MIC should be read after 24 hours of incubation at 30 to 37°C.[1][2] The MIC is defined as the lowest drug concentration that causes a complete inhibition of growth (an optically clear well) compared to the drug-free growth control well.[4][5]
Data Presentation
Table 1: Effect of Growth Medium on this compound MICs against Candida albicans
| Growth Medium | Type | Typical MIC Range (µg/mL) after 24h | Reason for Performance |
| Yeast Nitrogen Base (YNB) | Chemically Defined | 4 - 32 | Recommended; free of competing amino acids.[1][2] |
| RPMI 1640 | Complex | 16 - >64 | Not recommended; contains amino acids that antagonize uptake.[1] |
| YPD / YPG | Complex | 16 - >64 | Not recommended; contains amino acids that antagonize uptake.[1] |
| Sabouraud | Complex | 16 - >64 | Not recommended; contains amino acids that antagonize uptake.[1] |
Table 2: Summary of Critical In Vitro Assay Parameters for this compound
| Parameter | Recommended Condition | Rationale / Comment |
| Test Medium | Yeast Nitrogen Base (YNB) without amino acids | Avoids competitive inhibition of drug uptake.[1][2] |
| pH | 6.0 - 7.0 | Activity decreases at pH <5.0 or ≥7.0.[1] |
| Inoculum Size | 50 - 100 CFU/well | Higher inocula lead to significantly increased MICs.[1] |
| Incubation Time | 24 hours | Standardized time for reproducible MIC determination.[1][2] |
| Incubation Temp. | 30 - 37°C | Standard range for Candida growth.[1][2] |
| MIC Endpoint | Complete inhibition of growth (visual) | Standard endpoint for fungistatic agents that produce clear endpoints.[4] |
Experimental Protocols
Protocol: Broth Microdilution Susceptibility Testing of this compound against Candida Species
This protocol is adapted from the CLSI M27 reference method but modified specifically for the requirements of this compound.[3][6]
1. Preparation of Materials:
- This compound: Prepare a stock solution (e.g., 10 mg/mL) in an appropriate solvent (refer to manufacturer's certificate of analysis).
- Medium: Prepare Yeast Nitrogen Base (YNB) medium without amino acids. Adjust pH to 6.5 with sterile HCl or NaOH.
- Fungal Inoculum: From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the suspension to match a 0.5 McFarland standard spectrophotometrically (530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Working Inoculum: Dilute the adjusted suspension in YNB medium to achieve a final concentration of 1-2 x 10³ CFU/mL. This will deliver 50-100 CFU to each 100 µL well.
2. Plate Preparation:
- Use standard sterile 96-well U-shaped microdilution plates.[3]
- Perform serial two-fold dilutions of the this compound stock solution in YNB medium directly in the plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). The volume in each well should be 100 µL.
- Include a drug-free well for a growth control and a medium-only well for a sterility control.
3. Inoculation:
- Add 100 µL of the working fungal inoculum to each well, bringing the final volume to 200 µL. This halves the drug concentration to the final test range.
4. Incubation:
- Seal the plates or use a lid to prevent evaporation.
- Incubate at 35°C for 24 hours.[1]
5. Reading the MIC:
- Using a reading mirror or an inverted microscope, find the lowest concentration of this compound that shows complete visual inhibition of growth compared to the growth control. This concentration is the MIC.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MICs.
Caption: Mechanism of action of this compound.
Caption: Relationship between key variables and MIC outcomes.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ifyber.com [ifyber.com]
- 5. In Vitro Pharmacodynamics of Amphotericin B, Itraconazole, and Voriconazole against Aspergillus, Fusarium, and Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icofungipen In Vitro & In Vivo Correlation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the correlation between in vitro and in vivo data for the antifungal agent Icofungipen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is there a significant discrepancy between the modest in vitro activity (higher MICs) and the strong in vivo efficacy of this compound?
A1: This is a known characteristic of this compound and is primarily due to its mechanism of action. This compound is actively transported into fungal cells and inhibits isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[1] In standard in vitro culture media, components like amino acids can competitively inhibit the uptake of this compound, leading to apparently lower potency (higher MIC values).[1] In contrast, the in vivo environment does not present the same level of competitive inhibition, allowing for effective accumulation of the drug in fungal cells and demonstrating its potent antifungal effect.[1][2]
Q2: My in vitro MIC results for this compound are highly variable. What are the critical factors I need to control?
A2: Reproducible in vitro results for this compound are highly dependent on specific experimental conditions. Key factors to control include:
-
Growth Medium: It is crucial to use a chemically defined medium with minimal free amino acids, such as Yeast Nitrogen Base (YNB) medium.[1] Complex media like RPMI 1640, YPD, or Sabouraud will yield significantly higher and more variable MICs due to competition for uptake.[1]
-
pH: The pH of the medium should be maintained between 6 and 7 for optimal and reproducible activity.[1][2]
-
Inoculum Size: A low inoculum size of 50-100 CFU/well is recommended.[1][2] Higher inoculum densities can lead to a marked reduction in the apparent susceptibility of the yeast.[1]
-
Incubation Time: MICs should be read at 24 hours. Longer incubation times may lead to higher MICs.[1]
Q3: Does the presence of L-isoleucine in my in vitro assay affect this compound's activity?
A3: Yes, the presence of L-isoleucine in the in vitro assay will antagonize the antifungal activity of this compound.[1] This is because L-isoleucine competes with this compound for uptake into the fungal cell. Interestingly, this antagonism is not observed in vivo, as the co-administration of equimolar amounts of L-isoleucine did not influence the efficacy of this compound in mouse and rat models.[1][2]
Q4: I am observing poor efficacy in my in vivo model despite using a high dose of this compound. What could be the issue?
A4: Several factors could contribute to this. Consider the following:
-
Animal Model and Pharmacokinetics: The pharmacokinetic profile of this compound can differ between animal species. For instance, the half-life in rats (6 hours) is significantly longer than in mice (2.5 hours), leading to higher systemic exposure in rats and potentially greater efficacy at similar dose levels.[1] Ensure your dosing regimen is appropriate for the chosen animal model.
-
Route of Administration and Bioavailability: this compound has excellent oral bioavailability in various species.[1][2] Ensure the compound is properly dissolved and administered to achieve desired systemic exposure. A common vehicle is a solution of 5% glucose and 0.2% agar.[1]
-
Infection Model: The type of infection model can influence the outcome. This compound is effective in systemic lethal infection models in both mice and rats.[1][2] It has also shown efficacy in a rabbit model of esophageal candidiasis.[1] The effectiveness in other models, such as biofilm models, may vary.
Q5: Is this compound effective against azole-resistant strains of Candida albicans?
A5: Yes, in vivo studies have demonstrated that this compound is effective against Candida albicans isolates with low susceptibility to fluconazole, indicating its activity against azole-resistant strains.[1][2]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Clinical Isolates of Candida albicans
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 16 | 32 | 4 - >64 |
| Clotrimazole | ≤0.125 | 0.5 | ≤0.125 - 2 |
| Amphotericin B | 1 | 1 | ≤0.125 - 4 |
Data from broth microdilution assay in Yeast Nitrogen Base (YNB) medium after 24 hours of incubation.[1]
Table 2: In Vivo Efficacy of this compound in a Lethal Candida albicans Infection Model
| Animal Model | Effective Oral Dose Range (per day) | Outcome |
| Mice | 10 - 20 mg/kg | Dose-dependent protection, with 100% protection at the higher end of the range.[1][2] |
| Rats | 2 - 10 mg/kg | Dose-dependent protection, with 100% protection at the higher end of the range.[1][2] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution
-
Medium Preparation: Prepare Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with glucose. Adjust the pH to 6.0-7.0.
-
Inoculum Preparation: Culture Candida albicans on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension in the prepared YNB medium to achieve a final inoculum concentration of 50-100 CFU/well in the microtiter plate.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in YNB medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 30-37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.
In Vivo Efficacy Study: Murine Systemic Infection Model
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Infect mice intravenously with a lethal dose of a pathogenic strain of Candida albicans.
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., 5% glucose with 0.2% agar). Administer the drug orally (p.o.) by gavage, typically twice daily (b.i.d.).
-
Treatment Groups: Include a vehicle control group and several treatment groups with escalating doses of this compound (e.g., 5, 10, 20 mg/kg/day).
-
Monitoring: Monitor the survival of the animals daily for a specified period (e.g., 7-14 days).
-
Endpoint: The primary endpoint is the survival rate. A dose-dependent increase in survival indicates drug efficacy.
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of inoculum size on Icofungipen MIC values.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icofungipen. The following information addresses common issues encountered during Minimum Inhibitory Concentration (MIC) testing, with a specific focus on the impact of inoculum size.
Troubleshooting and FAQs
Q1: My this compound MIC values are higher than expected. What are the potential causes?
A1: Higher than expected this compound MIC values can stem from several factors. One of the most critical is the inoculum size. A marked reduction in this compound's sensitivity is observed with increasing inoculum size, particularly when exceeding 1,000 CFU/well.[1] Other factors include the use of inappropriate testing media. This compound's in vitro activity should be assessed using chemically defined growth media, as complex media can yield relatively high MICs.[1][2] The presence of branched-chain amino acids, especially isoleucine, in the medium can also increase MIC values by competing with the drug's uptake.[1] Finally, ensure the pH of the testing medium is between 6 and 7, as values outside this range can lead to increased MICs, particularly after 48 hours of incubation.[1]
Q2: What is the recommended inoculum size for this compound MIC testing?
A2: For reproducible and accurate MIC values, an inoculum size of 50 to 100 CFU/well is recommended for microdilution assays.[1][2]
Q3: Does the method of inoculum preparation affect this compound MIC values?
A3: The method of inoculum preparation (e.g., from a stationary, logarithmic liquid, or plate culture) does not significantly influence the MICs of this compound.[1] The final cell density is the more critical factor.
Q4: How does the inoculum effect on this compound compare to other antifungals?
A4: The inoculum size has a pronounced effect on this compound MICs, with sensitivity decreasing as the cell concentration rises.[1] This effect is also observed with azole antifungals like fluconazole. In contrast, the activity of amphotericin B is not significantly affected by changes in inoculum size.[1]
Q5: What is the mechanism of action of this compound, and how does it relate to MIC testing?
A5: this compound is a beta-amino acid that functions by being actively transported into yeast cells, where it inhibits isoleucyl-tRNA synthetase, thereby disrupting protein biosynthesis.[1][2][3][4][5] This mechanism underscores the importance of using a chemically defined medium for in vitro testing. Media rich in amino acids, particularly isoleucine, will competitively inhibit the uptake of this compound, leading to artificially inflated MIC values.[1][2]
Data Summary: Impact of Inoculum Size on Antifungal MICs
The following table summarizes the influence of varying inoculum sizes on the MIC values of this compound and other standard antifungal agents against three different strains of Candida albicans.
| Inoculum Size (CFU/well) | C. albicans Strain | Amphotericin B MIC (µg/ml) | Fluconazole MIC (µg/ml) | This compound MIC (µg/ml) |
| <50 | ATCC 90028 | 0.5 | 0.5 | 4 |
| PSCF 0085 | 0.5 | 1 | 8 | |
| PSCF 0440 | 0.5 | 0.25 | 2 | |
| 50–100 | ATCC 90028 | 0.5 | 0.5 | 4 |
| PSCF 0085 | 0.5 | 1 | 8 | |
| PSCF 0440 | 0.5 | 0.25 | 2 | |
| 100–200 | ATCC 90028 | 0.5 | 1 | 8 |
| PSCF 0085 | 0.5 | 2 | 16 | |
| PSCF 0440 | 0.5 | 0.5 | 4 | |
| 200–500 | ATCC 90028 | 0.5 | 1 | 16 |
| PSCF 0085 | 0.5 | 2 | 32 | |
| PSCF 0440 | 0.5 | 0.5 | 8 | |
| 500–1,000 | ATCC 90028 | 0.5 | 2 | 32 |
| PSCF 0085 | 0.5 | 4 | 64 | |
| PSCF 0440 | 0.5 | 1 | 16 | |
| >1,000 | ATCC 90028 | 0.5 | 2 | >64 |
| PSCF 0085 | 0.5 | 4 | >64 | |
| PSCF 0440 | 0.5 | 1 | 32 |
Data adapted from Hasenoehrl et al., 2006.[1]
Experimental Protocol: this compound MIC Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against Candida species.
1. Media and Reagents:
- Test Medium: Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with glucose. Adjust the pH to 6.0-7.0.
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of at least 1280 µg/ml.
- Saline: Sterile 0.85% NaCl solution.
2. Inoculum Preparation: a. Subculture the Candida isolate onto a non-selective agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/ml). This can be done using a spectrophotometer at 530 nm. d. Prepare a working inoculum suspension by diluting the standardized suspension in the test medium to achieve a final concentration that will yield 50-100 CFU/well in the microdilution plate.
3. Microdilution Plate Preparation: a. Prepare serial two-fold dilutions of the this compound stock solution in the test medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µl. b. The range of concentrations should typically span from 0.125 to 64 µg/ml. c. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) for each isolate.
4. Inoculation and Incubation: a. Add 100 µl of the working inoculum suspension to each well of the microdilution plate, bringing the total volume to 200 µl. b. Seal the plate and incubate at 30-37°C for 24 hours.
5. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. b. The endpoint can be read visually or with a microplate reader at a wavelength of 405 or 530 nm.
Visualizations
Caption: Experimental workflow for this compound MIC testing and the impact of inoculum size on the outcome.
Caption: Mechanism of action of this compound and competitive inhibition by exogenous isoleucine.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NO2 | CID 216240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential for Icofungipen resistance development in Candida
Welcome to the technical support center for researchers working with Icofungipen and Candida species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, particularly in investigating the potential for resistance development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a beta-amino acid antifungal agent. Its primary mechanism of action involves the inhibition of protein synthesis in fungal cells.[1][2][3] This is achieved through the following steps:
-
Active Transport: this compound is actively transported into the Candida cell.[1][4]
-
Target Inhibition: Inside the cell, it competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][2][5]
-
Blockade of Protein Biosynthesis: By inhibiting IleRS, this compound prevents the incorporation of isoleucine into proteins, leading to a complete halt in protein synthesis and subsequent fungal cell growth inhibition.[3][4][5]
Q2: Are there any known clinical cases of this compound resistance in Candida?
As of the latest available literature, there are no widespread reports of clinically significant, acquired resistance to this compound in Candida species. The compound has demonstrated efficacy against azole-resistant strains in vivo.[1][2] However, as with any antimicrobial agent, the potential for resistance development exists and warrants investigation.
Q3: What are the theoretical mechanisms by which Candida could develop resistance to this compound?
Based on its mechanism of action and established principles of antifungal resistance, several potential mechanisms could lead to reduced susceptibility to this compound:
-
Target Site Modification: Mutations in the gene encoding isoleucyl-tRNA synthetase (IleRS) could alter the enzyme's structure, reducing the binding affinity of this compound without significantly compromising the enzyme's natural function. This is a common resistance mechanism for other antifungals that target specific enzymes.[6][7]
-
Reduced Intracellular Accumulation:
-
Impaired Influx: Mutations in the gene(s) responsible for the active transport of this compound into the cell could lead to decreased uptake.
-
Efflux Pump Overexpression: Candida species are known to upregulate efflux pumps, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, to expel antifungal agents.[8][9][10] Overexpression of pumps that can recognize and transport this compound out of the cell would reduce its intracellular concentration.
-
-
Target Overexpression: A significant increase in the expression of the IleRS enzyme could potentially titrate the drug, requiring higher concentrations to achieve a sufficient level of inhibition. This has been observed as a resistance mechanism for other antifungal agents, such as the azoles with the ERG11 gene.[11]
Q4: My in vitro susceptibility testing for this compound is giving inconsistent results. What could be the cause?
Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound are often related to the specific requirements of the assay. Here are some critical factors to check:
-
Growth Medium: The in vitro activity of this compound can only be reliably measured in a chemically defined growth medium, such as Yeast Nitrogen Base (YNB).[1][2] Media rich in amino acids, particularly isoleucine, will antagonize the drug's activity by competing for uptake and bypassing the effects of protein synthesis inhibition.[1][4]
-
Inoculum Size: Susceptibility to this compound is markedly influenced by the inoculum size. A higher inoculum can lead to a significant increase in the apparent MIC. For reproducible results, a standardized inoculum of 50-100 Colony Forming Units (CFU) per well is recommended.[1]
-
pH of the Medium: The optimal pH for this compound susceptibility testing is between 6.0 and 7.0.[1][2] Deviations from this range may affect the drug's activity and transport.
-
Incubation Time: MICs should be read at a standardized time point, typically 24 hours.[1][2]
Troubleshooting Guides
Problem 1: A previously susceptible Candida strain now exhibits a higher MIC to this compound after serial passage in the presence of the drug.
This scenario suggests the selection of mutants with acquired resistance. The following guide outlines steps to characterize the potential resistance mechanism.
Experimental Workflow for Characterizing Potential this compound Resistance
Caption: Workflow for investigating potential this compound resistance.
Step-by-Step Protocol:
-
Confirm the MIC Shift:
-
Method: Perform broth microdilution susceptibility testing according to CLSI M27 guidelines, with the critical modification of using Yeast Nitrogen Base (YNB) medium.
-
Procedure: Prepare serial twofold dilutions of this compound. Inoculate with the parental (susceptible) and the putative resistant strain at a final concentration of 50-100 CFU/well. Incubate at 35°C for 24 hours. The MIC is the lowest concentration showing significant growth inhibition.
-
Expected Outcome: A reproducible 4-fold or greater increase in the MIC for the resistant strain compared to the parental strain.
-
-
Assess the Stability of the Resistant Phenotype:
-
Method: Passage the resistant strain for at least 10 consecutive days on agar plates without this compound.
-
Procedure: After the final passage, re-test the MIC of the strain.
-
Interpretation: If the MIC remains elevated, the resistance is likely due to a stable genetic mutation. If the MIC reverts to susceptible levels, the resistance may have been transient or adaptive.
-
-
Investigate Target Site Mutations:
-
Method: PCR amplification and Sanger sequencing of the isoleucyl-tRNA synthetase (IleRS) gene.
-
Procedure:
-
Design primers flanking the coding region of the IleRS gene from your Candida species.
-
Extract high-quality genomic DNA from both the parental and resistant strains.
-
Amplify the IleRS gene via PCR.
-
Sequence the PCR products and compare the sequences from the parental and resistant strains.
-
-
Interpretation: Non-synonymous mutations present only in the resistant strain's IleRS gene are strong candidates for causing resistance.
-
-
Analyze Efflux Pump and Target Gene Overexpression:
-
Method: Quantitative Real-Time PCR (qPCR).
-
Procedure:
-
Grow mid-log phase cultures of the parental and resistant strains, both with and without sub-inhibitory concentrations of this compound.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using primers for known efflux pump genes (CDR1, CDR2, MDR1) and the IleRS gene. Normalize expression to a housekeeping gene (e.g., ACT1).
-
-
Interpretation: A significant upregulation (e.g., >2-fold) of efflux pump genes or the IleRS gene in the resistant strain compared to the parental strain suggests these as potential resistance mechanisms.
-
Quantitative Data Summary (Hypothetical Example)
| Strain | This compound MIC (µg/mL) | Relative CDR1 Expression (Fold Change) | Relative IleRS Expression (Fold Change) | IleRS Gene Mutation |
| Parental C. albicans | 8 | 1.0 | 1.0 | None |
| Resistant Mutant 1 | 64 | 1.2 | 1.1 | A653V |
| Resistant Mutant 2 | 32 | 15.5 | 1.3 | None |
Problem 2: Difficulty in generating this compound-resistant mutants in vitro.
The frequency of spontaneous resistance to antifungal agents can be low.[12] If direct selection on high-concentration agar plates is unsuccessful, consider the following approaches.
Logical Relationship of Resistance Induction Methods
Caption: Methods for in vitro generation of resistant mutants.
Detailed Methodologies:
-
Spontaneous Mutation Frequency Assay:
-
Protocol:
-
Grow a large culture of the susceptible Candida strain to stationary phase (~10⁸ to 10⁹ cells/mL).
-
Plate a high density of cells onto YNB agar plates containing this compound at concentrations ranging from 2x to 8x the MIC.
-
Incubate for 48-72 hours.
-
Simultaneously, plate serial dilutions of the culture onto drug-free plates to determine the total viable cell count.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
-
Troubleshooting: If no colonies grow, the concentration of this compound may be too high, or the mutation frequency is very low. Try plating a larger number of cells or using a slightly lower drug concentration.
-
-
Serial Passage on Gradient Plates:
-
Protocol:
-
Create agar plates with a concentration gradient of this compound.
-
Inoculate the susceptible strain at the low-concentration end of the gradient.
-
Incubate until growth is established.
-
Subculture the cells from the highest concentration that permitted growth onto a new gradient plate.
-
Repeat this process for 15-20 passages.[12]
-
-
Rationale: This method allows for the gradual selection of mutants with incremental increases in resistance, which may be more successful than a single high-concentration selection step.
-
Signaling Pathways Implicated in Antifungal Stress Response
While specific pathways responding to this compound are not yet defined, it is plausible that general fungal stress response pathways, known to be activated by other antifungal agents, could play a compensatory role. For example, cell wall damage caused by echinocandins activates the PKC, HOG, and Calcineurin pathways to reinforce the cell wall by increasing chitin synthesis.[13] While this compound targets protein synthesis, downstream effects or cellular stress could potentially trigger these or other adaptive responses.
Generalized Fungal Stress Response to Cell Wall Active Agents
Caption: Key signaling pathways in Candida stress response.
Researchers investigating potential downstream or secondary effects of this compound could use this generalized model as a starting point for exploring transcriptional changes in these key stress response pathways.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis of antifungal drug resistance in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 10. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of In Vitro Resistance Development to the Novel Echinocandin CD101 in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
Icofungipen Technical Support Center: Troubleshooting Off-Target Perceptions and Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fungal research with Icofungipen. While direct off-target effects of this compound are not documented, experimental variability can often produce results that may be misinterpreted as such. This resource aims to help researchers differentiate between true biological effects and experimental artifacts by providing detailed protocols and troubleshooting workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High and Variable Minimum Inhibitory Concentration (MIC) Values in a Broth Microdilution Assay.
-
Question: My in vitro experiments with this compound are showing unexpectedly high and inconsistent MIC values against Candida albicans. Could this be due to off-target effects or resistance?
-
Answer: While resistance is a possibility, high and variable MIC values for this compound are frequently linked to specific experimental parameters. Before concluding off-target effects or resistance, it is crucial to review your experimental setup. The primary mechanism of this compound involves competitive inhibition of isoleucyl-tRNA synthetase and active uptake into the fungal cell.[1][2] This makes its in vitro activity highly sensitive to the composition of the culture medium.
Troubleshooting Steps:
-
Medium Composition: The presence of free amino acids, particularly isoleucine, in the growth medium will compete with this compound for uptake and binding to its target enzyme.[1] This leads to artificially high MICs. It is essential to use a chemically defined medium with minimal free amino acids. Yeast Nitrogen Base (YNB) medium is recommended for reproducible results.[1][2]
-
pH of the Medium: The pH of the testing medium can influence the activity of this compound. While the compound is relatively stable over a range of pH values, significant deviations can affect the results. Optimal and reproducible MICs are typically obtained at a pH between 6.0 and 7.0.[1]
-
Inoculum Size: A higher inoculum of fungal cells can lead to a significant increase in the observed MIC. This is a known phenomenon with several antifungal agents. For this compound, a starting inoculum of 50-100 CFU/well is recommended for microdilution assays.[1][2]
-
Issue 2: Discrepancy Between Potent In Vivo Efficacy and Modest In Vitro Activity.
-
Question: this compound shows strong efficacy in my animal models of candidiasis, yet the in vitro MICs for the same fungal strains are quite high. How can I explain this discrepancy?
-
Answer: This is a well-documented characteristic of this compound.[1][2] The modest in vitro activity often does not correlate with the strong in vivo efficacy.[1] This discrepancy is not necessarily indicative of off-target effects but rather highlights the complex interplay of factors in a living system that are not replicated in standard in vitro assays.
Potential Explanations:
-
Drug Accumulation: this compound is actively accumulated in susceptible fungi, reaching higher intracellular concentrations than in the surrounding medium.[1] This accumulation may be more efficient in vivo.
-
Host Factors: The in vivo environment includes host immune responses and other physiological factors that can work in concert with the antifungal agent to clear the infection. These contributions are absent in in vitro settings.
-
Pharmacokinetics: this compound has been shown to have nearly complete oral bioavailability in various species, leading to sustained and effective concentrations at the site of infection.[1][2]
-
Issue 3: Unexpected Fungal Growth at High Concentrations of this compound.
-
Question: I am observing paradoxical growth of my fungal cultures at very high concentrations of this compound, above the determined MIC. Is this an off-target effect?
-
Answer: This phenomenon, known as the "Eagle effect" or paradoxical growth, has been observed with some antifungal agents. While not specifically detailed for this compound in the provided search results, it is a known issue in antifungal susceptibility testing. It is generally considered an in vitro artifact and its clinical relevance is often debated. It is not typically attributed to a specific off-target effect but rather to complex cellular responses to high drug concentrations.
Frequently Asked Questions (FAQs)
-
What is the confirmed mechanism of action of this compound? this compound's primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase, an enzyme essential for protein biosynthesis in fungi.[1][3][4] It is actively transported into the yeast cell, where it competitively inhibits the enzyme.[1][2]
-
Are there any known off-target binding partners for this compound? Based on the available scientific literature, there are no specific, documented off-target binding partners for this compound. Its activity is considered to be highly specific to isoleucyl-tRNA synthetase.
-
What are the best practices for preparing a stock solution of this compound? For experimental use, it is advisable to follow the manufacturer's instructions for solubilizing this compound. Given its beta-amino acid structure, aqueous-based buffers are generally suitable. Ensure the final concentration of any solvent is compatible with your assay and does not affect fungal growth.
Quantitative Data Summary
Table 1: Factors Influencing In Vitro MIC of this compound against Candida albicans
| Factor | Condition | Observed MIC Range (µg/mL) | Reference |
| Growth Medium | Complex Media (e.g., YPD, Sabouraud) | 16 to >64 | [1] |
| Chemically Defined Media (YNG) | 4 to 32 | [1][2] | |
| pH of YNG Medium | pH <5 or ≥7 (48h incubation) | ~2-4 fold increase | [1] |
| pH 6 to 7 (24h incubation) | Optimal | [1] | |
| Inoculum Size | 50-100 CFU/well | 4 to 32 | [1][2] |
| >200 CFU/well | Markedly reduced sensitivity | [1] |
Experimental Protocols
Protocol 1: Standardized Broth Microdilution MIC Assay for this compound
This protocol is adapted from established methods to ensure reproducible results.[1][2]
-
Medium Preparation: Prepare Yeast Nitrogen Base (YNB) medium without amino acids and ammonium sulfate, supplemented with a nitrogen source (e.g., ammonium sulfate) and glucose. Adjust the pH to 6.5.
-
Drug Preparation: Prepare a stock solution of this compound. Perform serial twofold dilutions in the prepared YNB medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the Candida strain on a suitable agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the YNB medium to achieve a final inoculum concentration of 50-100 CFU/well (approximately 1-2 x 10³ CFU/mL).
-
Incubation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well. Incubate the plate at 35°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) reduction in turbidity compared to the drug-free growth control.
Visualizations
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Icofungipen Time-Kill Assays
Welcome to the technical support center for Icofungipen time-kill assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on the phenomenon of fungal regrowth at later time points.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (formerly PLD-118 or BAY 10-8888) is a novel, orally active antifungal agent belonging to the beta-amino acid class.[1][2] Its mechanism of action is distinct from other antifungal classes. This compound is actively transported into susceptible yeast cells where it competitively inhibits isoleucyl-tRNA synthetase.[1][3] This blockage of isoleucyl-tRNA synthetase disrupts protein biosynthesis, ultimately inhibiting fungal cell growth.[3][4][5]
Q2: Why is a specific growth medium required for in vitro testing of this compound?
The in vitro activity of this compound is highly dependent on the composition of the growth medium.[1] Because its uptake into the fungal cell is an active process that can be outcompeted by free amino acids, especially branched-chain amino acids, testing in complex media like RPMI 1640, YPD, or Sabouraud can lead to erroneously high Minimum Inhibitory Concentrations (MICs).[1][6] Therefore, it is crucial to use a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium without amino acids, to obtain reproducible and accurate results.[1][6]
Q3: We are observing regrowth of our fungal isolates after 24 hours in our this compound time-kill assay. What is the cause of this?
The phenomenon of regrowth at higher antifungal concentrations after an initial period of inhibition is known as the "paradoxical effect" or "Eagle effect".[2][7][8] While this has been extensively documented for cell wall-active agents like echinocandins, the principles can be analogous for other antifungals.[1][9] This is not typically due to the degradation of the antifungal agent.[2][10] Instead, it is often an adaptive stress response by the fungus.[2][11]
Potential mechanisms for this regrowth include:
-
Activation of Stress Response Pathways: High concentrations of an antifungal can trigger cellular stress pathways. For echinocandins, pathways involving calcineurin, Hsp90, and Protein Kinase C (PKC) have been implicated.[9][12] These pathways can lead to compensatory changes in the cell.
-
Cell Wall Remodeling: A common response to antifungal stress is the increased synthesis of chitin, which reinforces the cell wall and can counteract the effects of drugs targeting cell wall integrity.[2][9]
-
Genetic Adaptations: In some cases, paradoxical growth has been linked to the development of aneuploidy (an abnormal number of chromosomes), which allows for rapid, reversible resistance.[11][12]
It is important to note that the specific pathways involved in response to this compound, which targets protein synthesis, may differ from those activated by cell wall inhibitors.
Troubleshooting Guide: Fungal Regrowth
If you are observing regrowth in your this compound time-kill assays, consult the following guide to troubleshoot the issue.
Problem: Fungal growth is observed at ≥24 hours at concentrations that were previously fungicidal.
This guide presents a logical workflow to diagnose and mitigate the issue of paradoxical regrowth.
Caption: Troubleshooting workflow for addressing regrowth.
Data on Factors Influencing Regrowth
The following tables summarize how different experimental parameters can influence the observation of regrowth, based on data from analogous antifungal agents.
Table 1: Effect of Inoculum Size on Antifungal Activity
| Inoculum Size (CFU/mL) | Typical Outcome with Fungistatic Agent (e.g., Fluconazole) | Typical Outcome with Fungicidal Agent (e.g., Caspofungin) | Potential for Regrowth |
| Low (10³ - 10⁴) | Static effect observed clearly. | Fungicidal activity is apparent and rapid. | Low |
| Standard (10⁵ - 10⁶) | Static effect observed. | Fungicidal activity may be slightly delayed compared to low inoculum. | Moderate |
| High (>10⁷) | Reduced apparent activity (Inoculum Effect). | Markedly reduced activity; may appear only static. | High |
This table is illustrative and based on general principles of time-kill assays.[13]
Table 2: Influence of Growth Medium on Antifungal Efficacy
| Growth Medium | Key Characteristics | Impact on this compound Activity | Impact on Regrowth Observation |
| YNB (Yeast Nitrogen Base) | Chemically defined, no amino acids. | Optimal. Allows for accurate determination of MIC and killing kinetics. | Regrowth, if it occurs, is due to biological response, not media interference. |
| RPMI 1640 | Complex medium, contains amino acids. | Poor. Amino acids compete with this compound uptake, leading to falsely high MICs. | Difficult to interpret; high drug concentrations may be ineffective from the start. |
| Antibiotic Medium 3 (AM3) | Nutrient-rich broth. | Variable. May support robust growth that overcomes drug effect at later time points. | May promote trailing or paradoxical growth.[14] |
Experimental Protocols
Protocol: Standardized Time-Kill Assay for this compound
This protocol is designed to minimize variability and accurately assess the fungicidal activity of this compound.
References
- 1. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Paradoxical growth effects of the echinocandins caspofungin and micafungin, but not of anidulafungin, on clinical isolates of Candida albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eagle effect - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-kill studies investigating the killing activity of caspofungin against Candida dubliniensis: comparing RPMI-1640 and antibiotic medium 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Icofungipen solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Icofungipen in experimental settings. Find answers to frequently asked questions and troubleshooting guidance for common challenges encountered during its preparation and application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, this compound can be dissolved in a few different solvents to prepare a stock solution. A common method is to dissolve it in phosphate buffer to create a 5 mg/mL stock solution.[1] Alternatively, a 6.4 mg/mL stock solution can be prepared using 1% Yeast Nitrogen Base (YNB) as the solvent.[2] For specific assays, such as broth microdilution, the final working solutions are typically prepared in a chemically defined medium like Yeast Nitrogen Base (YNG) medium.[1]
Q2: How should I prepare this compound for in vivo experiments?
A2: The preparation method for in vivo studies depends on the route of administration. For oral gavage in mice, this compound (either the free base or hydrochloride salt) can be dissolved in a solution of 5% glucose and 0.2% agar.[1] For intravenous injection in rabbits, this compound should be dissolved in 0.9% saline.[2]
Q3: Are there any special considerations for the growth medium used in in vitro antifungal susceptibility testing with this compound?
A3: Yes, it is critical to use a chemically defined growth medium that does not contain free amino acids.[1][3] This is because this compound's mechanism of action involves competitive inhibition of isoleucyl-tRNA synthetase, and the presence of external amino acids, particularly L-isoleucine, can interfere with the uptake of the compound by the yeast cells, leading to inaccurate (higher) MIC values.[1][3] YNG medium is a suitable choice for these assays.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a beta-amino acid antifungal agent.[1][3] It is actively transported into susceptible fungal cells where it competitively inhibits the enzyme isoleucyl-tRNA synthetase.[1][3][4] This inhibition blocks the incorporation of isoleucine into proteins, thereby disrupting protein biosynthesis and leading to fungal cell death.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High or inconsistent Minimum Inhibitory Concentration (MIC) values | The growth medium contains free amino acids, which compete with this compound for uptake into the fungal cells.[1][3] | Ensure that a chemically defined medium, such as Yeast Nitrogen Base (YNB) or Yeast Nitrogen Base with glucose (YNG), without amino acid supplementation is used for all in vitro susceptibility testing. |
| Precipitation of this compound in stock or working solutions | The solubility limit may have been exceeded, or the pH of the solution is not optimal. | Prepare stock solutions in phosphate buffer (for a 5 mg/mL concentration) or 1% YNB (for a 6.4 mg/mL concentration).[1][2] Ensure the final working solution is well-mixed and visually inspected for any precipitates before use. |
| Reduced in vivo efficacy at expected therapeutic doses | The formulation for oral administration may not be optimal for absorption. | For oral administration, ensure this compound is fully dissolved in a vehicle such as 5% glucose with 0.2% agar to aid in suspension and administration.[1] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Candida Species
| Parameter | Organism | Concentration Range | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans (69 strains) | 4 - 32 µg/mL | [1][3] |
| Minimum Inhibitory Concentration (MIC) | Candida species | 16 - 64 µg/mL | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Mouse (lethal C. albicans infection) | Oral | 10 - 20 mg/kg/day | Dose-dependent protection | [1][3] |
| Rat (lethal C. albicans infection) | Oral | 2 - 10 mg/kg/day | Dose-dependent protection | [1][3] |
| Neutropenic Rabbit (disseminated candidiasis) | Intravenous | 2, 5, and 12.5 mg/kg (twice daily) | Dose-dependent reduction in fungal burden | [2] |
Experimental Protocols & Visualizations
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound's mechanism of action via inhibition of protein synthesis.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H11NO2 | CID 216240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle: Icofungipen vs. Fluconazole Against Resistant Candida albicans
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Icofungipen and fluconazole against fluconazole-resistant Candida albicans. The following sections detail their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental protocols supporting these findings.
The rise of antifungal resistance, particularly in immunocompromised patient populations, necessitates the exploration of novel therapeutic agents. Candida albicans, a common opportunistic fungal pathogen, has demonstrated increasing resistance to first-line treatments like fluconazole. This guide focuses on this compound (formerly PLD-118), a novel antifungal, and its efficacy in comparison to fluconazole, specifically against resistant strains of C. albicans.
Mechanisms of Action: A Tale of Two Targets
This compound and fluconazole employ fundamentally different strategies to inhibit fungal growth. Fluconazole, a member of the triazole class, disrupts the integrity of the fungal cell membrane. In contrast, this compound, a β-amino acid, targets protein synthesis, a vital cellular process.
Fluconazole: This antifungal agent inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. Resistance to fluconazole in C. albicans commonly arises from mutations in the ERG11 gene, overexpression of ERG11, or the increased efflux of the drug by ATP-binding cassette (ABC) transporters such as Cdr1p and Cdr2p, and major facilitator superfamily (MFS) transporters like Mdr1p.[1][4][5]
This compound: This compound has a distinct mechanism of action, inhibiting the fungal isoleucyl-tRNA synthetase (IleRS).[6][7][8][9] By binding to this enzyme, this compound prevents the charging of tRNA with isoleucine, a crucial step in protein synthesis.[9] This leads to a cessation of protein production and subsequent inhibition of fungal growth.[6][7][8] Due to this unique target, this compound's activity is not affected by the common mechanisms of fluconazole resistance.
In Vitro Susceptibility
Direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound and fluconazole against a panel of fluconazole-resistant C. albicans are crucial for understanding their relative potency. While a single comprehensive table from one study is not available, data extracted from multiple sources are summarized below. It is important to note that the in vitro activity of this compound is highly dependent on the testing medium, with chemically defined media like Yeast Nitrogen Base (YNB) being optimal.[6][7][8]
| Antifungal Agent | C. albicans Strains | MIC Range (µg/mL) |
| This compound | 69 clinical isolates | 4 - 32[6][7] |
| Fluconazole-resistant isolates | Not explicitly defined in a range, but effective in vivo[6][7] | |
| Fluconazole | Susceptible isolates | ≤ 8[10] |
| Susceptible-Dose Dependent | 16 - 32[10] | |
| Resistant isolates | ≥ 64[10] |
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamic properties of an antifungal agent. A comparative study of this compound and fluconazole against a C. albicans isolate demonstrated that both agents exhibit a concentration-dependent inhibition of growth. The inhibitory pattern of this compound was noted to be more similar to that of fluconazole than the fungicidal agent amphotericin B.[7]
| Antifungal Agent | Concentration (µg/mL) | Observation at 12 hours | Observation at 24 hours |
| This compound | 8 - 64 | Inhibition of growth[7] | Slight regrowth observed[7] |
| Fluconazole | 4 - 64 | Inhibition of growth[8] | Continued inhibition of growth[8] |
In Vivo Efficacy
Animal models are invaluable for assessing the therapeutic potential of antifungal agents. Studies in murine and rabbit models of disseminated and oropharyngeal candidiasis have demonstrated the in vivo efficacy of this compound, particularly against fluconazole-resistant C. albicans.
A study using a lethal mouse model of infection with fluconazole-resistant C. albicans (MIC ≥ 64 µg/mL) showed that oral administration of this compound (10 mg/kg twice daily) significantly improved survival, whereas fluconazole (2 mg/kg/day) had no effect compared to the untreated control group.[1]
| Treatment Group | C. albicans Strain | Dosage | Outcome |
| This compound | Fluconazole-Resistant | 10 mg/kg twice daily (oral) | Significant increase in survival[1] |
| Fluconazole | Fluconazole-Resistant | 2 mg/kg/day (oral) | No significant difference in survival compared to control[1] |
| Untreated Control | Fluconazole-Resistant | - | High mortality |
In a neutropenic rabbit model of disseminated candidiasis, intravenously administered this compound demonstrated dose-dependent clearance of C. albicans from various organs, with the highest dose (25 mg/kg/day) showing comparable activity to amphotericin B.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
-
Media: For fluconazole susceptibility testing, RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.[11] For this compound, a chemically defined medium such as Yeast Nitrogen Base (YNB) with glucose is required to avoid antagonism from free amino acids.[6][8]
-
Inoculum Preparation: C. albicans colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Assay: The antifungal agents are serially diluted in the 96-well microtiter plates. An equal volume of the standardized inoculum is added to each well.
-
Incubation and Reading: The plates are incubated at 35°C for 24 to 48 hours. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal isolate.
-
Inoculum Preparation: A standardized suspension of C. albicans is prepared as described for the broth microdilution assay.
-
Assay: The fungal suspension is added to flasks containing broth with various concentrations of the antifungal agent (e.g., 1x, 2x, 4x, 8x MIC). A growth control flask without the antifungal is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of CFU/mL is determined.
-
Analysis: The change in log10 CFU/mL over time is plotted for each antifungal concentration.
In Vivo Murine Model of Disseminated Candidiasis
This model assesses the efficacy of antifungal agents in a living organism.
-
Animals: Immunocompetent or immunocompromised (e.g., neutropenic) mice are used.
-
Infection: Mice are infected intravenously with a lethal dose of fluconazole-resistant C. albicans.
-
Treatment: Treatment with the antifungal agent (e.g., this compound or fluconazole) or a placebo is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Measures: The primary outcome is typically survival, which is monitored daily. Secondary outcomes can include determining the fungal burden in various organs (e.g., kidneys, brain, liver) by homogenizing the tissues and plating serial dilutions.
Signaling Pathways
While the primary mechanism of action for this compound is the inhibition of isoleucyl-tRNA synthetase, the downstream effects on specific signaling pathways in C. albicans are not extensively documented in the available literature. It is plausible that the resulting amino acid starvation and inhibition of protein synthesis could trigger stress response pathways, but further research is needed to elucidate these connections.
For fluconazole, resistance can be linked to the upregulation of drug efflux pumps, which can be under the control of various transcription factors and signaling pathways that respond to cellular stress.
Conclusion
The available experimental data indicates that this compound is a promising antifungal agent with a mechanism of action distinct from that of fluconazole. This novel mechanism confers activity against fluconazole-resistant isolates of C. albicans. In vivo studies have demonstrated the efficacy of this compound in treating infections caused by these resistant strains. The modest in vitro activity of this compound underscores the importance of in vivo models for evaluating the therapeutic potential of new antifungal candidates. Further research into the downstream effects of this compound on fungal signaling pathways could provide deeper insights into its antifungal activity and potential for combination therapies. The data presented in this guide supports the continued investigation of this compound as a valuable alternative for the treatment of infections caused by fluconazole-resistant C. albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fungicidal Action of Micafungin is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans [mdpi.com]
- 3. Comparison of the efficacy of cilofungin, fluconazole and amphotericin B in the treatment of systemic Candida albicans infection in the neutropenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-Kill Kinetics of Rezafungin (CD101) in Vagina-Simulative Medium for Fluconazole-Susceptible and Fluconazole-Resistant Candida albicans and Non- albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial micafungin treatment does not improve outcomes compared to fluconazole treatment in immunocompromised and critically ill patients with candidaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Icofungipen and Amphotericin B for Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of icofungipen, a novel antifungal agent, and amphotericin B, a long-standing therapeutic standard, in the context of invasive candidiasis. The information presented is collated from preclinical animal studies to offer an objective overview supported by experimental data.
Executive Summary
This compound is a novel beta-amino acid antifungal that inhibits protein synthesis, while amphotericin B is a polyene that disrupts fungal cell membrane integrity. In vivo studies demonstrate that both this compound and amphotericin B are effective in treating disseminated candidiasis in animal models. Notably, this compound exhibits dose-dependent efficacy when administered orally. The following sections provide a detailed breakdown of their comparative performance based on available preclinical data.
Mechanism of Action
The fundamental difference in the antifungal activity of this compound and amphotericin B lies in their distinct mechanisms of action.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, providing a comparative view of the efficacy of this compound and amphotericin B in animal models of disseminated candidiasis.
Table 1: Efficacy of this compound and Amphotericin B in a Neutropenic Rabbit Model of Disseminated Candidiasis[1]
| Treatment Group | Dosage | Mean Log10 CFU/g ± SD (Kidney) | Mean Log10 CFU/g ± SD (Liver) | Mean Log10 CFU/g ± SD (Spleen) | Mean Log10 CFU/g ± SD (Brain) |
| Untreated Control | - | 5.89 ± 0.52 | 4.31 ± 0.37 | 3.51 ± 0.41 | 2.59 ± 0.33 |
| This compound | 4 mg/kg/day | 4.91 ± 0.48 | 3.29 ± 0.31 | 2.48 ± 0.29 | 1.89 ± 0.22 |
| This compound | 10 mg/kg/day | 3.82 ± 0.41 | 2.58 ± 0.25 | 1.92 ± 0.21 | 1.41 ± 0.17 |
| This compound | 25 mg/kg/day | 2.75 ± 0.33 | 1.89 ± 0.19 | 1.45 ± 0.16 | 1.02 ± 0.11 |
| Amphotericin B | 1 mg/kg/day | 2.98 ± 0.35 | 2.11 ± 0.22 | 1.63 ± 0.18 | 1.15 ± 0.13 |
Table 2: Efficacy of Orally Administered this compound in a Murine Model of Lethal Disseminated Candidiasis[2][3]
| Treatment Group | Dosage | Survival Rate (%) |
| Untreated Control | - | 0 |
| This compound | 10 mg/kg/day | 80 |
| This compound | 20 mg/kg/day | 100 |
Table 3: Efficacy of Orally Administered this compound in a Rat Model of Lethal Disseminated Candidiasis[2][3]
| Treatment Group | Dosage | Survival Rate (%) |
| Untreated Control | - | 0 |
| This compound | 2 mg/kg/day | 60 |
| This compound | 5 mg/kg/day | 90 |
| This compound | 10 mg/kg/day | 100 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the experimental designs from the key comparative studies.
In Vivo Efficacy in a Neutropenic Rabbit Model of Disseminated Candidiasis[1]
-
Animal Model: Persistently neutropenic New Zealand White rabbits. Neutropenia was induced by cytarabine.
-
Fungal Strain: Candida albicans NIH 8621.
-
Infection: Intravenous inoculation of 10³ C. albicans blastoconidia.
-
Drug Administration:
-
This compound was administered for 10 days, starting 24 hours after inoculation, at doses of 4, 10, and 25 mg/kg of body weight per day, given in two divided doses.
-
Amphotericin B was administered at 1 mg/kg/day.
-
-
Efficacy Assessment: Quantitative tissue burden studies were performed on kidneys, liver, spleen, and brain at the end of the treatment period. Tissues were homogenized and cultured to determine the number of colony-forming units (CFU) per gram of tissue.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis[2][3]
-
Animal Model: Female NMRI mice.
-
Fungal Strain: Candida albicans BSMY 212.
-
Infection: Intravenous injection of 10⁶ yeast cells.
-
Drug Administration: this compound was administered orally twice daily at total daily doses of 10 and 20 mg/kg of body weight for 4 days, starting 30 minutes after infection.
-
Efficacy Assessment: Survival was monitored for 28 days post-infection.
In Vivo Efficacy in a Rat Model of Disseminated Candidiasis[2][3]
-
Animal Model: Male Wistar rats.
-
Fungal Strain: Candida albicans BSMY 212.
-
Infection: Intravenous injection of 5 x 10⁵ yeast cells.
-
Drug Administration: this compound was administered orally twice daily at total daily doses of 2, 5, and 10 mg/kg of body weight for 4 days, starting 30 minutes after infection.
-
Efficacy Assessment: Survival was monitored for 28 days post-infection.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vivo efficacy studies of antifungal agents.
Navigating Antifungal Frontiers: A Comparative Guide to Icofungipen Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antifungal agent and existing therapies is paramount. This guide provides a detailed comparison of icofungipen with other major antifungal classes, focusing on available cross-resistance data, experimental methodologies, and the molecular basis for its unique activity.
This compound (formerly PLD-118) is a novel β-amino acid antifungal agent that has undergone Phase II clinical trials. Its distinct mechanism of action suggests a low probability of cross-resistance with current antifungal drugs, a critical attribute in an era of mounting resistance. This guide synthesizes the available preclinical data to offer a clear perspective on this compound's performance against resistant fungal pathogens.
A Differentiated Mechanism of Action: The Basis for Circumventing Cross-Resistance
This compound's antifungal activity stems from its inhibition of isoleucyl-tRNA synthetase (IARS), a crucial enzyme in fungal protein synthesis. This mechanism is fundamentally different from those of the major existing antifungal classes:
-
Azoles (e.g., fluconazole, voriconazole): Inhibit lanosterol 14α-demethylase (Erg11p), an enzyme in the ergosterol biosynthesis pathway.
-
Echinocandins (e.g., caspofungin, micafungin): Inhibit β-(1,3)-D-glucan synthase (Fks1p), which is essential for cell wall synthesis.
-
Polyenes (e.g., amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.
This divergence in molecular targets is the primary reason why this compound is expected to retain activity against fungal strains that have developed resistance to these other antifungal classes.
Experimental Protocols for Antifungal Susceptibility Testing
In Vitro Susceptibility Testing of this compound
Standardized methods for in vitro susceptibility testing of this compound are crucial for reproducible results. Due to its mechanism of action, specific media and conditions are required.
Key Experimental Parameters:
-
Medium: A chemically defined growth medium, such as Yeast Nitrogen Base (YNB) medium, without free amino acids is essential.[1][2][3] The presence of exogenous amino acids, particularly isoleucine, can compete with the uptake of this compound, leading to falsely elevated Minimum Inhibitory Concentrations (MICs).[1][2][3]
-
pH: The pH of the testing medium should be maintained between 6.0 and 7.0.[1][2][3]
-
Inoculum Size: A standardized inoculum of 50 to 100 Colony Forming Units (CFU) per well should be used.[1][2][3] Higher inoculum sizes can lead to a significant increase in MIC values.[2]
-
Incubation: Plates should be incubated at 30°C to 37°C for 24 hours.[1][2][3]
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity.[2]
Data on Cross-Resistance Between this compound and Other Antifungals
Due to its unique mechanism of action, this compound is not expected to exhibit cross-resistance with other antifungal classes.
This compound Activity against Azole-Resistant Candida albicans
While comprehensive tables of comparative MICs are limited in the public domain, in vivo studies have demonstrated the efficacy of this compound against fluconazole-resistant strains of Candida albicans.
| Antifungal Agent | Organism | Resistance Status | Outcome |
| This compound | Candida albicans | Fluconazole-Resistant | Effective in a lethal mouse infection model[1][2][3] |
| Fluconazole | Candida albicans | Fluconazole-Resistant | Ineffective at standard doses in a lethal mouse infection model[1] |
Note: Specific MIC values for the fluconazole-resistant strains used in these in vivo studies were not detailed in the referenced publications. The studies confirmed, however, that this compound exerted similar activities against both fluconazole-susceptible and fluconazole-resistant strains.[1]
Cross-Resistance Patterns among Other Antifungal Classes (for Context)
To underscore the significance of a novel mechanism of action, it is useful to consider the established cross-resistance patterns among existing antifungal classes.
| Resistance To | Cross-Resistance Observed With | Mechanism |
| Azoles (e.g., Fluconazole) | Other azoles (e.g., Voriconazole) | Target modification (mutations in ERG11), overexpression of efflux pumps (CDR1, CDR2, MDR1) |
| Echinocandins (e.g., Caspofungin) | Other echinocandins (e.g., Micafungin) | Target modification (mutations in FKS1) |
| Polyenes (e.g., Amphotericin B) | Generally low, but can occur with other polyenes | Alterations in ergosterol biosynthesis (mutations in ERG genes) |
Note: There is currently no published, peer-reviewed data available that specifically details the in vitro activity of this compound against a panel of echinocandin- or polyene-resistant clinical isolates.
Known Resistance Mechanisms
This compound
The molecular mechanisms of resistance to this compound have not been extensively characterized in clinical isolates. However, based on its mechanism of action, potential resistance mechanisms could include:
-
Target Modification: Mutations in the gene encoding isoleucyl-tRNA synthetase that reduce the binding affinity of this compound without compromising the enzyme's essential function.
-
Reduced Accumulation: Alterations in the fungal cell's transport systems that lead to decreased uptake of this compound.
Other Antifungal Classes
The mechanisms of resistance to other antifungal classes are well-documented and are summarized below.
Conclusion
The available evidence strongly suggests that this compound's unique mechanism of action, the inhibition of isoleucyl-tRNA synthetase, allows it to circumvent the common mechanisms of resistance that affect the azole, echinocandin, and polyene classes of antifungals. In vivo studies have confirmed its activity against fluconazole-resistant Candida albicans.
While direct, quantitative in vitro data on the cross-resistance of this compound with a broad panel of resistant clinical isolates is still needed to fully delineate its spectrum of activity, the fundamental difference in its molecular target makes it a promising candidate for the treatment of infections caused by multidrug-resistant fungi. Further research into the potential for resistance development to this compound itself will also be critical as it progresses through clinical development. This guide will be updated as more data becomes available.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Icofungipen's Inhibition of Isoleucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Icofungipen and other known inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. The information presented is supported by experimental data to assist in evaluating its potential as an antifungal agent.
Introduction to this compound
This compound (also known as PLD-118 or BAY 10-8888) is a synthetic, orally available beta-amino acid antifungal agent derived from the naturally occurring cispentacin.[1][2][3] Its primary mechanism of action is the competitive inhibition of isoleucyl-tRNA synthetase in fungal cells, particularly Candida species.[1][4] This inhibition halts protein biosynthesis, ultimately leading to the cessation of fungal growth.[2][5] A key feature of this compound is its active accumulation within yeast cells, which achieves the necessary intracellular concentrations at the target site.[1][6]
Mechanism of Action: Targeting Protein Synthesis
Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme in all living organisms. It belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the first step of protein synthesis: charging a transfer RNA (tRNA) molecule with its cognate amino acid.[7] Specifically, IleRS catalyzes the attachment of L-isoleucine to its corresponding tRNA (tRNAIle). This process occurs in two steps: first, the activation of isoleucine with ATP to form an isoleucyl-adenylate intermediate (Ile-AMP), and second, the transfer of the activated isoleucine to the tRNA.[7]
By inhibiting IleRS, compounds like this compound prevent the formation of isoleucyl-tRNAIle. This depletion of a crucial building block for protein synthesis leads to a rapid halt in the production of essential proteins, thereby inhibiting cell growth and proliferation.[1][8] The structural differences between fungal and human IleRS enzymes provide a basis for selective toxicity, a key attribute for any effective antimicrobial agent.[9]
Caption: Mechanism of isoleucyl-tRNA synthetase (IleRS) inhibition by this compound.
Comparative Performance Data
The following table summarizes the inhibitory activities of this compound and other well-characterized IleRS inhibitors. Mupirocin is a widely used topical antibacterial, while Thiomarinol A is a potent natural hybrid antibiotic.
| Inhibitor | Class | Primary Target Organism(s) | Potency Metric | Value | Reference(s) |
| This compound | Beta-amino acid | Candida albicans | MIC Range | 4 - 32 µg/mL | [1] |
| Candida albicans | MIC90 | 8 - 32 µg/mL | [10] | ||
| Candida albicans | IC50 (Enzyme) | 0.13 µg/mL | [5] | ||
| Mupirocin | Polyketide | Staphylococcus aureus (MRSA) | MIC (Susceptible) | ≤4 mg/L | [11] |
| S. aureus (Low-Resistance) | MIC | 8 - 256 mg/L | [11] | ||
| S. aureus (High-Resistance) | MIC | ≥512 mg/L | [11][12] | ||
| Thiomarinol A | Hybrid (Dithiolopyrrolone + Polyketide) | Staphylococcus aureus (MRSA) | Ki (Enzyme) | Picomolar range | [9][13] |
| Staphylococcus aureus (MRSA) | Potency vs. Mupirocin | >100-fold more potent | [9][13] | ||
| SB-203207 | Indene / Sulfonamide | Bacteria | N/A | Novel inhibitor | [14] |
| Isoleucyl tRNA synthetase-IN-2 | Phenyltriazole-sulfamate | N/A | Ki,app (Enzyme) | 114 nM | [15] |
Note: MIC (Minimum Inhibitory Concentration) reflects whole-cell activity, while IC50 and Ki (Inhibition Constant) reflect direct enzyme inhibition. Direct comparison between MIC and enzyme inhibition values should be made with caution.
Experimental Protocols
Validating the inhibitory activity of compounds like this compound involves both whole-cell and enzymatic assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol for this compound against Candida albicans
-
Medium Preparation: A chemically defined medium, such as Yeast Nitrogen Base (YNB) without amino acids, must be used.[4] This is critical because free amino acids, particularly isoleucine, can compete with this compound for uptake into the fungal cell, leading to falsely elevated MIC values.[1][4] The pH of the medium is adjusted to between 6.0 and 7.0.
-
Inoculum Preparation: C. albicans is cultured, and a cell suspension is prepared and adjusted to a standardized concentration. The final inoculum in the assay should be approximately 50 to 100 Colony Forming Units (CFU) per well.[1][4]
-
Assay Plate Preparation: The test compound (this compound) is serially diluted in the assay medium in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound. Appropriate controls (growth control without drug, sterility control without inoculum) are included.
-
Incubation: The plate is incubated at 30 to 37°C for 24 to 48 hours.[1]
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Isoleucyl-tRNA Synthetase (IleRS) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IleRS. It is used to determine values like IC50 or Ki.
General Protocol
-
Enzyme Purification: Recombinant IleRS from the target organism (e.g., C. albicans) is expressed and purified.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, radiolabeled L-isoleucine (e.g., [3H]-isoleucine), and purified cognate tRNAIle.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by adding the purified IleRS enzyme to the mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Quenching and Precipitation: The reaction is stopped, typically by adding trichloroacetic acid (TCA). This precipitates the tRNA and any attached radiolabeled isoleucine, while unincorporated [3H]-isoleucine remains in solution.
-
Measurement: The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.
Caption: General workflow for an IleRS enzyme inhibition assay.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | C7H11NO2 | CID 216240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Update on mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Safety Analysis of Icofungipen, a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Icofungipen's Safety Profile Against Established Antifungal Therapies, Supported by Preclinical and Clinical Data.
This compound (formerly PLD-118) is an investigational antifungal agent representing a novel class of β-amino acids. Its unique mechanism of action, the inhibition of fungal isoleucyl-tRNA synthetase, offers a promising new avenue for treating fungal infections, including those resistant to existing therapies.[1][2] As with any new therapeutic agent, a thorough evaluation of its safety profile is critical. This guide provides a comparative analysis of the safety data for this compound from preclinical and early-phase clinical trials against established antifungal classes, including polyenes, azoles, and echinocandins.
Quantitative Safety Data Summary
Direct comparison of adverse event rates across different clinical development programs should be approached with caution due to variations in study design, patient populations, and monitoring intensity. However, available data from early-phase trials of this compound suggest a favorable safety profile characterized by mild to moderate adverse events.
Table 1: Summary of Drug-Related Adverse Events from Phase I Clinical Trials of Oral this compound in Healthy Male Volunteers
| Adverse Event Category | Single Ascending Dose Study (n=18) | Multiple Ascending Dose Study (n=48) |
| Most Frequent Event | Headache | Dry Mouth (in 6 individuals) |
| General Profile | 16 mild-to-moderate AEs observed; 8 considered drug-associated.[3] | Generally well-tolerated; most events were mild-to-moderate in severity.[3] |
| Discontinuations due to AEs | None reported | 3 individuals[3] |
| Significant Lab/Vital/ECG Changes | None clinically significant[3] | Not specified |
Data derived from a 2005 review of early clinical trial data.[3]
Table 2: Comparative Overview of Common Drug-Related Adverse Events for Major Antifungal Classes
| Antifungal Class | Representative Drug(s) | Common Drug-Related Adverse Events (Frequency) | Key Safety Considerations |
| Polyenes | Amphotericin B Deoxycholate | Nephrotoxicity (~50% or higher) , Infusion-related reactions (fever, chills), Hypokalemia, Hypomagnesemia.[4][5] | High potential for renal damage; requires close monitoring. Lipid formulations (L-AmB) have significantly lower rates of nephrotoxicity (e.g., 7-27%).[6][7] |
| Azoles | Fluconazole | Headache, Nausea, Abdominal pain.[8] Rash (in 2 of 166 patients, ~1.2%).[8] Elevated liver enzymes (~19% experienced abnormal lab values).[8] | Potential for drug-drug interactions (CYP450 inhibition) and hepatotoxicity. |
| Echinocandins | Caspofungin | Fever (9.3%), Chills (5.2%), Elevated ALT (6.5%), Elevated AST (6.0%), Elevated Alkaline Phosphatase (5.2%).[1] | Generally well-tolerated with low discontinuation rates (2.7%).[1][5] Considered a first-line option due to its favorable safety profile. |
| β-amino acids | This compound | Headache, Dry Mouth, Mild GI disturbances.[3][9] | Data is from early-phase trials; appears well-tolerated. Preclinical data showed a biochemical safety profile similar to fluconazole.[4][10] |
Mechanism of Action: A Pathway to Selective Toxicity
This compound's therapeutic effect is derived from its ability to selectively inhibit the fungal isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein synthesis. By binding to the active site of this enzyme, this compound prevents the incorporation of the amino acid isoleucine into new proteins, thereby halting fungal growth and replication.[1][2] This targeted mechanism is a key factor in its safety profile, as the fungal enzyme differs sufficiently from its human counterpart to allow for selective inhibition.
Caption: Mechanism of action of this compound in the fungal cell.
Experimental Protocols
Detailed protocols for the specific clinical trials cited are proprietary. However, the safety assessment of a novel antifungal agent like this compound typically follows standardized preclinical and clinical methodologies.
Preclinical Toxicology Protocol
Preclinical safety is evaluated following guidelines such as those from the Organization for Economic Cooperation and Development (OECD). A typical study involves:
-
Acute Oral Toxicity (e.g., OECD Guideline 423): Healthy animals (e.g., mice or rats) receive a single high dose of the investigational drug. They are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Repeated-Dose Toxicity (e.g., OECD Guideline 407): Animals are administered the drug daily for a set period (e.g., 28 or 90 days) at multiple dose levels. The protocol includes comprehensive monitoring.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry (liver enzymes, renal function markers), and urinalysis.
-
Pathology: A full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination by a veterinary pathologist.
-
Clinical Trial Safety Monitoring Workflow
In human trials, safety monitoring is a continuous process designed to identify, assess, and manage adverse events (AEs).
Caption: Generalized workflow for monitoring patient safety in a clinical trial.
Key Methodologies:
-
Identification of Adverse Events: AEs are identified through specific questioning of the trial participant, physical examinations, and scheduled assessments such as laboratory tests (e.g., complete blood count, liver function tests, serum creatinine) and electrocardiograms (ECGs).
-
Severity Grading: The severity of AEs is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).[2]
-
Causality Assessment: The relationship between the investigational drug and the AE is assessed by the investigator, often using criteria like the World Health Organization-Uppsala Monitoring Centre (WHO-UMC) system.[2]
-
Reporting: All AEs are recorded. Serious Adverse Events (SAEs)—those that are life-threatening, require hospitalization, or result in significant disability—are subject to expedited reporting to regulatory authorities.
Conclusion
Based on available preclinical and early-phase clinical data, this compound demonstrates a promising safety profile. The reported adverse events, such as headache and mild gastrointestinal upset, appear less severe than the significant toxicities associated with older antifungals like amphotericin B.[3][9] Its profile appears broadly comparable to the better-tolerated classes like echinocandins and some azoles, although direct comparative trials are needed for a definitive assessment. The selective mechanism of action targeting a fungal-specific enzyme provides a strong rationale for its observed tolerability. As this compound progresses through later-stage clinical development, a more comprehensive and comparative safety database will emerge, further clarifying its role in the antifungal armamentarium.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Systematic review and meta-analysis of the tolerability and hepatotoxicity of antifungals in empirical and definitive therapy for invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviberoammicol.com [reviberoammicol.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. login.medscape.com [login.medscape.com]
- 9. Efficacy of PLD-118, a Novel Inhibitor of Candida Isoleucyl-tRNA Synthetase, against Experimental Oropharyngeal and Esophageal Candidiasis Caused by Fluconazole-Resistant C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Oral Efficacy of Icofungipen: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo oral efficacy of Icofungipen, a novel antifungal agent, with other established oral alternatives for the treatment of candidiasis. The information presented is based on available preclinical experimental data.
Executive Summary
This compound, a beta-amino acid derivative, demonstrates potent oral efficacy in murine and rat models of systemic Candida albicans infection. It operates via a distinct mechanism of action, inhibiting isoleucyl-tRNA synthetase, which disrupts protein biosynthesis in fungal cells.[1][2][3][4] This novel mechanism confers activity against strains resistant to other antifungal classes, such as azoles.[1][3][4] Comparative analysis with established oral antifungal agents, including fluconazole, itraconazole, voriconazole, and posaconazole, highlights the promising potential of this compound as a new therapeutic option.
Comparative Efficacy Data
The following table summarizes the in vivo oral efficacy of this compound and comparator antifungal agents in murine models of candidiasis. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, including mouse strains, Candida strains, and infection models.
| Antifungal Agent | Animal Model | Candida Strain(s) | Dosing Regimen (Oral) | Key Efficacy Endpoints | Reference(s) |
| This compound | Mice (lethal systemic infection) | C. albicans (including fluconazole-resistant isolates) | 10-20 mg/kg/day | Dose-dependent protection | [1][3][4] |
| Rats (lethal systemic infection) | C. albicans | 2-10 mg/kg/day | Dose-dependent protection | [1][3][4] | |
| Fluconazole | Mice (disseminated candidiasis) | C. albicans (susceptible and resistant strains) | 0.25-5.0 mg/kg twice daily | Prolonged survival, reduced kidney and spleen fungal burden | [5] |
| Mice (vaginal candidiasis) | Fluconazole-resistant C. albicans | 20 mg/kg once or twice daily | Reduced fungal counts | [6][7] | |
| Itraconazole | Mice (oral & esophageal candidiasis) | C. albicans | 0.8, 4.0, 20 mg/kg/day | Dose-dependent decrease in viable C. albicans cells | [1][8] |
| Mice (invasive candidiasis) | Various Candida spp. | 0.63, 2.5, 10, 40 mg/kg once daily | Prolonged survival | [2] | |
| Voriconazole | Mice (vaginal candidiasis) | Fluconazole-resistant C. albicans | 5, 10, 20 mg/kg once daily; 20 mg/kg twice daily | Significantly reduced fungal counts compared to controls | [6][7] |
| Posaconazole | Mice (disseminated candidiasis) | C. albicans | 2.5, 5, 10 mg/kg | Strong correlation of AUC/MIC ratio with treatment outcome (reduction in kidney organism count) | [9] |
| Mice (disseminated candidiasis) | C. tropicalis | 50 mg/kg once daily or 25 mg/kg twice daily | Prolonged survival and reduced fungal tissue burden | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for systemic and oral candidiasis models.
Systemic Candidiasis (Lethal Infection Model)
This model is commonly used to evaluate the ability of an antifungal agent to prevent mortality due to disseminated candidiasis.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. The specific strain, age, and sex of the mice should be clearly defined.
-
Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a lethal dose of a pathogenic Candida albicans strain. The inoculum size (CFU/mouse) is a critical parameter.
-
Treatment: Oral administration of the test compound (e.g., this compound) and comparator drugs is initiated at a specified time post-infection. The treatment regimen includes the dose, frequency (e.g., once or twice daily), and duration of therapy.
-
Endpoint: The primary endpoint is typically survival, monitored over a defined period (e.g., 21 or 30 days).
Oral Candidiasis Model
This model is used to assess the efficacy of antifungal agents in treating localized mucosal infections.
-
Animal Model: Immunosuppressed mice or rats are often used. A cotton ball saturated with a Candida albicans suspension may be placed sublingually for a defined period to establish infection.
-
Infection: The oral cavity is inoculated with a specific concentration of a pathogenic C. albicans strain.
-
Treatment: Oral or topical administration of the antifungal agent is initiated post-infection.
-
Endpoint: Efficacy is assessed by quantifying the fungal burden in the oral cavity (e.g., by swabbing and plating for CFU counts) or by histological examination of tongue tissue.
Visualizations
This compound's Mechanism of Action
This compound's antifungal activity stems from its ability to inhibit protein synthesis in yeast.
Caption: this compound inhibits fungal protein synthesis.
Experimental Workflow for In Vivo Oral Efficacy Testing
The following diagram outlines a typical workflow for assessing the oral efficacy of an antifungal agent in a murine model of systemic candidiasis.
Caption: Workflow for in vivo oral antifungal efficacy testing.
References
- 1. Oral administration of itraconazole solution has superior efficacy in experimental oral and oesophageal candidiasis in mice than its intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of voriconazole against a fluconazole-resistant Candida albicans isolate in a vaginal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Posaconazole in a Murine Disseminated Infection by Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Icofungipen Comparative Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Icofungipen's performance against other antifungal agents, supported by experimental data.
This compound (formerly PLD-118) is a novel, orally bioavailable antifungal agent belonging to the beta-amino acid class.[1][2] Its unique mechanism of action and efficacy against resistant fungal strains make it a compound of significant interest. This guide summarizes key comparative data from in vitro and in vivo studies to facilitate an informed evaluation of its potential.
In Vitro Activity
This compound has demonstrated notable in vitro activity against various Candida species, including strains resistant to other antifungal agents like fluconazole.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against Candida albicans. It is important to note that the in vitro activity of this compound is significantly influenced by the testing medium, with chemically defined media lacking free amino acids providing the most accurate results.[1][2]
| Organism | This compound MIC Range (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (69 strains) | 4 - 32[1][2] | Not specified in direct comparison | Not specified in direct comparison |
| C. albicans PSCF 0440 | 0.5 - 4[1] | Not specified | Not specified |
| C. albicans ATCC 90028 | 4 - 8[1] | Not specified | Not specified |
| C. albicans PSCF 0085 | 8 - 64[1] | Not specified | Not specified |
| C. albicans NIH 8621 | 0.5 (MIC-2)[3] | 0.25[3] | 0.125 - 0.5[3] |
Time-Kill Assay Insights
Time-kill assays have shown that this compound exhibits a concentration-dependent inhibition of C. albicans growth.[3] At concentrations between 8 and 64 µg/mL, growth was inhibited at 12 hours.[3] Some regrowth was observed at 24 hours, which may be attributable to drug deterioration in vitro or the emergence of subpopulations with inducible resistance, as no change in MIC was detected upon re-culture.[3] In contrast, Amphotericin B demonstrated marked concentration-dependent fungicidal activity, with a >99.9% reduction in C. albicans growth at concentrations of 0.5 and 1 µg/mL.[3]
In Vivo Efficacy
This compound has demonstrated potent in vivo efficacy in various animal models of disseminated candidiasis, even against fluconazole-resistant strains.[1][2]
| Animal Model | Pathogen | This compound Dose | Comparator and Dose | Outcome |
| Mice (lethal infection) | C. albicans | 10 - 20 mg/kg/day (oral) | Not specified | Dose-dependent protection[1][2] |
| Rats (lethal infection) | C. albicans | 2 - 10 mg/kg/day (oral) | Not specified | Dose-dependent protection[1][2] |
| Mice (lethal infection) | Fluconazole-resistant C. albicans | 10 mg/kg, twice daily for 3 days | Control (100% mortality) | Successfully treated the infection[4] |
| Rats (lethal infection) | C. albicans | 2 and 4 mg/kg, twice daily for 3 days | Control (100% mortality) | 80% and 100% survival, respectively[4] |
| Neutropenic Rabbits (disseminated candidiasis) | C. albicans | 4 to 25 mg/kg/day (IV) | Amphotericin B (1 mg/kg/day), Fluconazole (10 mg/kg/day) | Dose-dependent mycological clearance; 12.5 mg/kg twice daily was comparable to Amphotericin B[4] |
Mechanism of Action
This compound's antifungal activity stems from its novel mechanism of action. It competitively inhibits isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein biosynthesis in fungi.[1][2][5] This inhibition is achieved through active accumulation of the compound within the yeast cells.[1][2] By binding to the active site of IleRS, this compound halts protein translation, ultimately leading to fungal cell growth inhibition.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution MIC Assay
A crucial aspect of evaluating this compound's in vitro activity is the use of a specific methodology due to its mechanism of action.[1][2]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Candida species.
Materials:
-
This compound
-
Candida isolates
-
Yeast Nitrogen Base (YNB) medium, pH 6 to 7
-
96-well microtiter plates
-
Incubator (30 to 37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of this compound in YNB medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the Candida isolate to a final concentration of 50 to 100 CFU/well.[1][2]
-
Add the fungal inoculum to each well containing the diluted drug.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
Caption: Workflow for MIC determination.
In Vivo Efficacy: Murine Model of Systemic Candidiasis
Animal models are essential for evaluating the in vivo potential of new antifungal agents.
Objective: To assess the efficacy of this compound in a lethal model of systemic C. albicans infection in mice.
Materials:
-
This compound
-
C. albicans strain
-
Specific pathogen-free mice
-
Vehicle for oral administration
Procedure:
-
Culture the C. albicans strain and prepare a standardized inoculum.
-
Induce a systemic infection in mice via intravenous injection of the fungal inoculum.
-
Randomly assign infected mice to different treatment groups: vehicle control and varying doses of this compound (e.g., 10 and 20 mg/kg/day).[1][2]
-
Administer this compound or the vehicle orally at specified intervals for a defined duration (e.g., daily for several days).
-
Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 21 days).
-
The primary endpoint is the survival rate in each treatment group.
Caption: In vivo efficacy testing workflow.
References
- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
